molecular formula C14H17NOS B1680385 S-22153

S-22153

Cat. No.: B1680385
M. Wt: 247.36 g/mol
InChI Key: PICRXJDULXLJCZ-UHFFFAOYSA-N
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Description

N-[2-(5-Ethyl-1-benzothiophen-3-yl)ethyl]acetamide, also known widely in research by its code S-22153, is a synthetic organic compound with a molecular weight of 247.36 g/mol and the molecular formula C14H17NOS . This compound is of significant interest in neuroscience and pharmacology as a documented melatonin receptor antagonist . Its mechanism of action involves targeting the melatonin pathway, making it a valuable pharmacological tool for investigating sleep disorders, circadian rhythms, and the broader physiological functions of melatonin . The compound features a benzothiophene core, a privileged structure in medicinal chemistry known for conferring diverse biological activities and found in several therapeutic agents . The structure includes an acetamide derivative chain, a common functional group in bioactive molecules . With a CAS Registry Number of 180304-07-8, this compound is characterized by high purity, often 98% or higher, ensuring reliability and consistency in experimental results . It is offered for research applications and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRXJDULXLJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

S-2251 Chromogenic Substrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

S-2251 is a synthetic chromogenic substrate primarily designed for the quantitative determination of plasmin and streptokinase-activated plasminogen.[1][2][3][4] Its high specificity and sensitivity make it an invaluable tool in hemostasis and fibrinolysis research, particularly for studying enzyme kinetics, inhibitor screening, and the activity of plasminogen activators.[5][6] This document provides a comprehensive technical overview of S-2251, including its chemical properties, mechanism of action, kinetic data, and detailed experimental protocols for its application.

Core Properties and Specifications

S-2251 is a short peptide linked to a p-Nitroaniline (pNA) group. The physical and chemical characteristics are summarized below.

PropertySpecificationReference(s)
Chemical Name H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride[1][2]
Formula H-D-Val-Leu-Lys-pNA · 2HCl[2][4][7]
Molecular Weight 551.6 g/mol [2][8]
Appearance Lyophilized powder, often with mannitol (B672) as a bulking agent[2][8][9]
Purity >98% (as determined by HPLC)[7]
Solubility > 40 mmol/L in water[2]
Molar Absorptivity (ε) 1.27 x 10⁴ mol⁻¹ L cm⁻¹ at 316 nm[2]

Principle of Action

The utility of S-2251 as a substrate is based on a straightforward enzymatic reaction. The enzyme plasmin identifies and cleaves the peptide bond at the C-terminal side of the lysine (B10760008) residue in the S-2251 sequence. This cleavage releases the chromophore, p-Nitroaniline (pNA), which is yellow and can be quantified by measuring its absorbance photometrically.

The rate of pNA release, observed as an increase in absorbance at 405 nm, is directly proportional to the activity of the plasmin in the sample.[2][8] While the peak absorbance difference between the substrate and the product is maximal at 385 nm, the 405 nm wavelength is preferred to minimize background absorbance from the intact, unhydrolyzed substrate.[1]

G sub S-2251 (H-D-Val-Leu-Lys-pNA) enz Plasmin sub->enz + prod1 Cleaved Peptide (H-D-Val-Leu-Lys-OH) enz->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow Chromophore) prod1->prod2 + measure Measure Absorbance at 405 nm prod2->measure

Figure 1. Mechanism of S-2251 cleavage by plasmin.

Quantitative and Kinetic Data

The performance and stability of S-2251 are well-characterized, allowing for reproducible and accurate experimental design.

Table 1: Kinetic Parameters Determined at 37°C in 0.05 mol/L Tris buffer, pH 7.4.

EnzymeMichaelis Constant (Kₘ)Reference(s)
Human Plasmin3 x 10⁻⁴ mol/L[2]
Streptokinase-activated Plasminogen2 x 10⁻⁴ mol/L[2]

Table 2: Stability and Storage

FormStorage ConditionStabilityReference(s)
Solid 2-8°C, protected from light. The substance is hygroscopic and should be kept dry.Stable until the expiration date.[1][2]
Solution 3 mmol/L in H₂O at 2-8°C. Alternatively, aliquots can be stored at -70°C to avoid repeated freeze-thaw cycles.Stable for at least 6 months.[1][2][7]

Application in the Fibrinolytic Pathway

S-2251 is a key reagent for studying the fibrinolytic system. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots. The central enzyme in this pathway is plasmin, which is activated from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). In a laboratory setting, S-2251 serves as a proxy for fibrin, allowing researchers to easily measure the activity of plasmin without the complexities of a fibrin clot assay.

G plg Plasminogen (Inactive Zymogen) plasmin Plasmin (Active Enzyme) plg->plasmin Activation tpa tPA / uPA (Activators) tpa->plg fibrin Fibrin Clot plasmin->fibrin Cleavage (in vivo) s2251 S-2251 Substrate plasmin->s2251 Cleavage (in vitro assay) fdp Fibrin Degradation Products fibrin->fdp pna pNA Release (Measurable Signal) s2251->pna

Figure 2. Role of S-2251 in the context of the fibrinolysis pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for specific experimental needs. It is recommended to optimize incubation times and reagent concentrations for the specific conditions of your laboratory.

Protocol 1: Determination of Plasmin Activity

This protocol measures the activity of a purified plasmin sample or plasmin in a biological fluid.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • S-2251 Stock Solution: Reconstitute a 25 mg vial of S-2251. For example, adding ~15 ml of sterile water will yield a ~3 mM solution. Confirm the exact concentration based on the vial's contents.

  • S-2251 Working Solution: Dilute the stock solution in the assay buffer to a final concentration of 1 mM.

  • Sample: Dilute the plasmin-containing sample in the assay buffer to fall within the linear range of the assay.

2. Assay Procedure (Microplate Method):

  • Pipette 20 µL of the diluted sample (and standards/controls) into the wells of a 96-well microplate.

  • Pre-warm the plate and the S-2251 working solution to 37°C.

  • Initiate the reaction by adding 180 µL of the pre-warmed S-2251 working solution to each well.

  • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

  • Measure the change in absorbance (ΔA) at 405 nm over time (e.g., every minute for 10-30 minutes).

3. Data Analysis:

  • Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.

  • The plasmin activity is directly proportional to this rate. A standard curve using a plasmin preparation of known activity can be used for absolute quantification.

Protocol 2: Determination of Plasminogen Activator (PA) Activity

This is a coupled, one-stage assay where the PA first activates plasminogen, and the resulting plasmin cleaves S-2251.[9][10]

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Human Plasminogen: Prepare a solution of purified human plasminogen (e.g., 1 µM) in the assay buffer.

  • S-2251: Prepare a solution of S-2251 (e.g., 1 mM) in the assay buffer.

  • Working Reagent: Immediately before use, mix equal volumes of the plasminogen solution and the S-2251 solution.

  • Sample: Dilute the PA-containing sample (e.g., tPA, uPA, or streptokinase) in the assay buffer.

  • Stop Reagent (Optional): 50% Acetic Acid or a 2% citric acid solution can be used for endpoint assays.[9][10]

2. Assay Procedure (Microplate Method):

  • Add 25 µL of the diluted PA sample (or standard) to the wells of a microplate.[9]

  • Pre-warm the plate and the Working Reagent to 37°C (or room temperature, e.g., 20-25°C, depending on the specific method).[9]

  • Initiate the reaction by adding 100 µL of the pre-warmed Working Reagent to each well.[9]

  • Incubate for a fixed period (e.g., 15-60 minutes) while monitoring absorbance at 405 nm kinetically, or as an endpoint reading.

  • If performing an endpoint assay, add 50 µL of Stop Reagent after the incubation period.[9]

  • Read the final absorbance at 405 nm.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_reaction Reactions in Well cluster_read Data Acquisition prep_pa 1. Prepare PA Sample & Standards prep_wr 2. Prepare Working Reagent (Plasminogen + S-2251) prep_pa->prep_wr add_wr 4. Add 100 µL Working Reagent (Initiates Reaction) add_pa 3. Add 25 µL PA Sample to Microplate Well add_pa->add_wr incubate 5. Incubate at 37°C add_wr->incubate rxn1 PA activates Plasminogen -> Plasmin rxn2 Plasmin cleaves S-2251 -> pNA rxn1->rxn2 read 6. Read Absorbance at 405 nm (ΔA/min)

Figure 3. Experimental workflow for a Plasminogen Activator assay.

References

S-22153: A Technical Whitepaper on its Principle of Action as a Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-22153 is a potent and non-selective competitive antagonist of the high-affinity melatonin (B1676174) receptors, MT1 and MT2. This synthetic ligand has been instrumental as a pharmacological tool in elucidating the diverse physiological roles of melatonin, from the regulation of circadian rhythms to gastrointestinal motility. By competitively inhibiting the binding of endogenous melatonin to its G-protein coupled receptors, this compound effectively blocks the downstream signaling cascades initiated by melatonin. This technical guide provides an in-depth overview of the principle of action of this compound, including its binding affinities, functional antagonism, and the experimental methodologies used to characterize its activity. Furthermore, it visualizes the melatonin signaling pathway and key experimental workflows, offering a comprehensive resource for researchers in pharmacology and drug development.

Core Principle of Action: Competitive Antagonism at MT1 and MT2 Receptors

This compound exerts its effects by directly competing with melatonin for the binding sites on the MT1 and MT2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like melatonin, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase via the Gαi subunit of the G-protein, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By binding to these receptors without activating them, this compound prevents melatonin from exerting its biological effects. This antagonistic action has been demonstrated in a variety of in vitro and in vivo models, making this compound a valuable tool for studying melatonin-mediated physiological processes.

Quantitative Pharmacological Data

The affinity and functional antagonism of this compound at human MT1 and MT2 receptors have been characterized using radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Human Melatonin Receptors

Receptor SubtypeCell LineKᵢ (nM)Reference
hMT₁CHO8.6[1]
hMT₁HEK16.3[1]
hMT₂CHO6.0[1]
hMT₂HEK8.2[1]

Table 2: Functional Antagonism of this compound at Human Melatonin Receptors

Receptor SubtypeAssayEC₅₀ (nM)Reference
hMT₁[³⁵S]GTPγS Binding19[1]
hMT₂[³⁵S]GTPγS Binding4.6[1]

Signaling Pathways

Melatonin binding to MT1 and MT2 receptors triggers a cascade of intracellular events. This compound blocks these pathways by preventing the initial binding of melatonin. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced protein kinase A (PKA) activity. Other signaling pathways involving phospholipase C (PLC) and ion channels have also been described.

Melatonin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 Binds & Activates MT2 MT2 Receptor Melatonin->MT2 Binds & Activates S22153 This compound S22153->MT1 Binds & Blocks S22153->MT2 Binds & Blocks G_protein Gαi/βγ MT1->G_protein Activates MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits αi PLC Phospholipase C G_protein->PLC Activates βγ cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation, Intestinal Motility Modulation) PKA->Physiological_Effects Phosphorylates Targets PLC->Physiological_Effects Generates IP3 & DAG

Caption: Melatonin signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The characterization of this compound has been achieved through a combination of in vitro and in vivo experimental approaches.

In Vitro Radioligand Binding Assay

This protocol is adapted from methodologies used for characterizing melatonin receptor ligands.

  • Objective: To determine the binding affinity (Kᵢ) of this compound for MT1 and MT2 receptors.

  • Materials:

    • Cell membranes from CHO or HEK cells stably expressing human MT1 or MT2 receptors.

    • [¹²⁵I]-Melatonin (radioligand).

    • This compound (test compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add cell membranes, [¹²⁵I]-Melatonin (at a concentration near its Kₔ), and varying concentrations of this compound or vehicle.

    • Incubate the mixture for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 37°C).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin (e.g., 10 µM).

    • Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [¹²⁵I]-Melatonin binding).

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents: - Cell Membranes (MT1/MT2) - [¹²⁵I]-Melatonin - this compound dilutions B Incubate: Membranes + Radioligand + this compound A->B C Rapid Filtration (Separate bound from free) B->C D Wash Filters C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Determine IC₅₀ - Calculate Kᵢ E->F

Caption: Workflow for in vitro radioligand binding assay.

In Vivo Assessment of Circadian Rhythm Modulation
  • Objective: To evaluate the ability of this compound to block the phase-shifting effects of melatonin on locomotor activity in mice.

  • Animal Model: C3H mice are often used due to their robust circadian rhythms.

  • Procedure:

    • House mice individually in cages equipped with running wheels and under a controlled light-dark cycle (e.g., 12:12 LD) for a baseline period.

    • Transfer mice to constant darkness (DD) to allow their endogenous circadian rhythms to free-run.

    • Administer this compound (e.g., orally) at a specific circadian time (CT), followed by an injection of melatonin at a time known to induce a phase shift (e.g., CT10 for a phase advance).

    • Control groups should receive vehicle, melatonin alone, and this compound alone.

    • Continue to monitor locomotor activity for several days after the injections.

    • Analyze the activity data to determine the phase of the circadian rhythm before and after treatment. A phase shift is calculated as the difference between the predicted and observed onset of activity.

    • Compare the phase shifts in the different treatment groups to determine if this compound blocked the effect of melatonin.

In Vivo Assessment of Intestinal Motility
  • Objective: To investigate the effect of this compound on melatonin-induced changes in intestinal motility in rats.

  • Animal Model: Male Wistar rats.

  • Procedure:

    • Surgically implant electrodes along the small intestine of the rats to record myoelectric activity.

    • Allow the animals to recover from surgery.

    • House the rats under a controlled light-dark cycle (e.g., 12:12 LD).

    • Record baseline intestinal motility patterns (migrating motor complexes, MMCs) during both the light and dark phases.

    • Administer this compound (e.g., subcutaneously) during the dark phase, when endogenous melatonin levels are high, and record the subsequent motility patterns.

    • In separate experiments, administer exogenous melatonin during the light phase, with and without pre-treatment with this compound, and record the effects on intestinal motility.

    • Analyze the electromyography recordings to quantify parameters such as the frequency and duration of MMCs and the presence of irregular spiking activity.

Conclusion

This compound is a well-characterized, non-selective antagonist of the MT1 and MT2 melatonin receptors. Its ability to competitively block the actions of melatonin has made it an indispensable tool for advancing our understanding of the physiological roles of this neurohormone. The quantitative data on its binding affinity and functional antagonism, combined with the detailed experimental protocols for its in vitro and in vivo characterization, provide a solid foundation for its use in further research and drug development endeavors. The visualization of the melatonin signaling pathway and experimental workflows in this guide offers a clear and concise overview of the principle of action of this compound.

References

An In-depth Technical Guide to the Enzymatic Cleavage of Chromogenic Substrate S-22153 by Plasma Kallikrein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage mechanism of the chromogenic substrate S-22153, with a primary focus on its interaction with plasma kallikrein. While specific data for this compound is limited, this document leverages detailed information from the closely related and well-documented substrate, S-2302 (H-D-Pro-Phe-Arg-pNA), which serves as a proxy for understanding the core mechanism. Plasma kallikrein is a serine protease involved in various physiological processes, including the kinin-kallikrein system, coagulation, and inflammation. The enzymatic activity of plasma kallikrein can be quantitatively measured using synthetic chromogenic substrates that release a colored compound upon cleavage.

Core Mechanism of Enzymatic Cleavage

Chromogenic substrates are synthetic peptides designed to mimic the natural substrates of a target enzyme.[1] These substrates consist of a short amino acid sequence that is recognized by the enzyme, and a chromophore, typically p-nitroaniline (pNA), attached to the C-terminus of the peptide.[2] The enzymatic cleavage of the substrate by plasma kallikrein occurs at the amide bond between the C-terminal arginine residue and the pNA group. This cleavage releases the pNA molecule, which is a chromophore that absorbs light at a specific wavelength, allowing for the spectrophotometric quantification of enzymatic activity.[2]

The general reaction is as follows:

Peptide-pNA (colorless) + Enzyme → Peptide (colorless) + pNA (colored)

For substrates targeting plasma kallikrein, the peptide sequence is crucial for specificity. The substrate S-2302, and presumably the related this compound, has the peptide sequence H-D-Pro-Phe-Arg-pNA.[2][3] Plasma kallikrein recognizes and binds to this specific amino acid sequence, positioning the active site of the enzyme to hydrolyze the peptide bond C-terminal to the arginine residue.

Quantitative Data Summary

The following table summarizes the known quantitative data for the interaction of the chromogenic substrate S-2302 with human plasma kallikrein. This data is presented as a reference for understanding the enzymatic kinetics of similar substrates like this compound.

ParameterValueConditionsReference
Michaelis-Menten Constant (Km) 2 x 10-4 mol/L37°C in 0.05 mol/L Tris buffer pH 7.8[2]
Molar Absorptivity (ε) of pNA 1.27 x 104 mol-1 L cm-1at 316 nm[2]
Molecular Weight (S-2302) 611.6 g/mol [2]

Experimental Protocols

A detailed methodology for a typical plasma kallikrein activity assay using a chromogenic substrate is provided below. This protocol is adapted from established methods for S-2302 and can be used as a starting point for assays with this compound.[2][4]

Materials:

  • Chromogenic Substrate (e.g., S-2302): Stock solution of 4 mmol/L in sterile distilled water.

  • Human Plasma Kallikrein: Purified enzyme preparation.

  • Tris Buffer: 50 mmol/L Tris, pH 7.8 at 25°C.

  • Acetic Acid (20%) or Citric Acid (2%): For stopping the reaction in endpoint assays.

  • Spectrophotometer or Microplate Reader: Capable of measuring absorbance at 405 nm.

  • Thermostated Cuvettes or Microplate: Maintained at 37°C.

  • Test Plasma Samples.

Procedure:

  • Sample Preparation:

    • Collect blood in 0.1 mol/L sodium citrate (B86180) (9 parts blood to 1 part citrate).

    • Centrifuge at 2000 x g for 20 minutes at 15-25°C to obtain platelet-poor plasma.

    • Dilute the test plasma sample with Tris buffer. A 1:10 dilution is a common starting point.

  • Assay (Acid-Stopped Method):

    • Pipette 200 µL of the diluted plasma sample into a test tube.

    • Pre-incubate the tube at 37°C for 3-4 minutes.

    • Add 200 µL of the pre-warmed chromogenic substrate solution to the tube, mix, and start a timer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding 200 µL of 20% acetic acid or 2% citric acid and mix.

    • Prepare a plasma blank for each sample by adding the reagents in reverse order (stop solution, then substrate, then diluted plasma) without the incubation step.

    • Measure the absorbance of the sample at 405 nm against its corresponding blank. The color is stable for at least 4 hours.

  • Data Analysis:

    • The plasma kallikrein-like activity can be calculated based on the change in absorbance, the molar extinction coefficient of pNA, the reaction time, and the sample dilution.

Visualizations

The following diagrams illustrate the key processes involved in the enzymatic cleavage of a chromogenic substrate by plasma kallikrein.

Enzymatic_Cleavage_Mechanism cluster_reaction Enzymatic Cleavage of Chromogenic Substrate Plasma_Kallikrein Plasma Kallikrein (Enzyme) Enzyme_Substrate_Complex Enzyme-Substrate Complex Plasma_Kallikrein->Enzyme_Substrate_Complex Binds Chromogenic_Substrate This compound (H-D-Pro-Phe-Arg-pNA) Chromogenic_Substrate->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Plasma_Kallikrein Releases Cleaved_Peptide Cleaved Peptide (H-D-Pro-Phe-Arg) Enzyme_Substrate_Complex->Cleaved_Peptide pNA p-Nitroaniline (Colored Product) Enzyme_Substrate_Complex->pNA

Caption: Enzymatic cleavage of this compound by plasma kallikrein.

Experimental_Workflow Start Start: Prepare Reagents Sample_Prep Prepare Diluted Plasma Sample Start->Sample_Prep Pre_Incubation Pre-incubate Sample at 37°C Sample_Prep->Pre_Incubation Add_Substrate Add Chromogenic Substrate (this compound) Pre_Incubation->Add_Substrate Incubation Incubate Reaction Mixture at 37°C Add_Substrate->Incubation Stop_Reaction Stop Reaction with Acid Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Data_Analysis Calculate Enzymatic Activity Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for plasma kallikrein activity assay.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of S-22153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-22153, chemically identified as N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide, is a potent and selective antagonist of melatonin (B1676174) receptors MT1 and MT2. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its synthesis, radioligand binding assays, and functional activity assessment are presented. Furthermore, the intricate signaling pathways of the MT1 and MT2 receptors and the mechanism of their antagonism by this compound are illustrated. This document serves as a crucial resource for researchers engaged in the study of melatonin receptor pharmacology and the development of related therapeutic agents.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the class of acetamide (B32628) derivatives, with a core structure featuring a benzothiophene (B83047) moiety.

Chemical Name: N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide CAS Number: 180304-07-8 Molecular Formula: C₁₄H₁₇NOS Molecular Weight: 247.36 g/mol

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight247.36MedChemExpress
AppearanceWhite to off-white solidMedChemExpress
Purity (HPLC)99.94%MedChemExpress
¹H NMR SpectrumConsistent with structureMedChemExpress
LCMSConsistent with structureMedChemExpress

Biological Activity

This compound functions as a potent antagonist at both human melatonin receptor subtypes, MT1 and MT2. Its antagonistic properties have been characterized through various in vitro assays, revealing its high affinity and efficacy in blocking melatonin-induced signaling.

Table 2: In Vitro Biological Activity of this compound

ParameterReceptorCell LineValueSource
EC₅₀ hMT1-19 nMMedChemExpress
hMT2-4.6 nMMedChemExpress
Ki hMT1CHO cells8.6 nMMedChemExpress
hMT2CHO cells6.0 nMMedChemExpress
hMT1HEK cells16.3 nMMedChemExpress
hMT2HEK cells8.2 nMMedChemExpress

Experimental Protocols

Proposed Synthesis of N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide (this compound)

The following is a proposed multi-step synthesis for this compound, based on established organic chemistry principles for the formation of substituted benzothiophenes and subsequent amidation.

dot

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Acetylation A 4-Ethylthiophenol (B1334142) C 5-Ethyl-3-chlorobenzofuran-2(3H)-one A->C AlCl₃ B Chloroacetyl chloride B->C D 2-(5-Ethylbenzo[b]thien-3-yl)acetic acid C->D NaBH₄ E 2-(5-Ethylbenzo[b]thien-3-yl)ethan-1-amine D->E 1. DPPA, Et₃N 2. t-BuOH, heat 3. HCl F This compound (N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide) E->F Acetyl chloride, Et₃N

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-(5-Ethylbenzo[b]thien-3-yl)acetic acid

  • To a stirred solution of 4-ethylthiophenol in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) portion-wise at 0°C.

  • Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude intermediate.

  • The resulting chloro ketone intermediate is then subjected to a reduction and cyclization sequence. Treatment with a reducing agent like sodium borohydride (B1222165) (NaBH₄) followed by acidic workup can yield the desired carboxylic acid.

Step 2: Synthesis of 2-(5-Ethylbenzo[b]thien-3-yl)ethan-1-amine

  • Dissolve the 2-(5-ethylbenzo[b]thien-3-yl)acetic acid in an anhydrous solvent such as toluene.

  • Add triethylamine (B128534) (Et₃N) followed by diphenylphosphoryl azide (B81097) (DPPA).

  • Heat the reaction mixture to reflux for a few hours to facilitate the Curtius rearrangement to the isocyanate.

  • Add tert-butanol (B103910) (t-BuOH) and continue to heat to form the Boc-protected amine.

  • After cooling, remove the solvent under reduced pressure.

  • Treat the residue with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group.

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate to obtain the desired amine.

Step 3: Synthesis of N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]acetamide (this compound)

  • Dissolve the 2-(5-ethylbenzo[b]thien-3-yl)ethan-1-amine in an anhydrous solvent like dichloromethane.

  • Add triethylamine to act as a base.

  • Cool the solution to 0°C and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Melatonin Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for MT1 and MT2 receptors.

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO or HEK293) expressing either human MT1 or MT2 receptors.

  • Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the competitor ligand (this compound).

  • Incubation: Incubate the plates at 37°C for a sufficient time to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on melatonin-induced inhibition of cAMP production.

  • Cell Culture: Culture cells expressing MT1 or MT2 receptors (e.g., HEK293) in appropriate media.

  • Assay Setup: Seed the cells in a 96-well plate.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound.

  • Stimulation: Stimulate the cells with a fixed concentration of melatonin in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the concentration of this compound that reverses the melatonin-induced inhibition of cAMP production to calculate its functional antagonist potency (IC₅₀ or pA₂).

Signaling Pathways and Mechanism of Action

Melatonin exerts its physiological effects by binding to and activating MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). This compound acts as a competitive antagonist, binding to these receptors without activating them, thereby blocking the downstream signaling initiated by melatonin.

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). The Gβγ subunits can also activate other signaling cascades.

dot

MT1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MT1 MT1 Receptor G_protein Gαi/βγ MT1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neuronal Firing) PKA->Response Phosphorylates Targets Melatonin Melatonin Melatonin->MT1 Activates S22153 This compound S22153->MT1 Blocks

Caption: MT1 receptor signaling pathway and its antagonism by this compound.

MT2 Receptor Signaling Pathway

Similar to MT1, the MT2 receptor also couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. Additionally, MT2 receptor activation can inhibit the formation of cyclic GMP (cGMP) and modulate protein kinase C (PKC) activity.

dot

MT2_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MT2 MT2 Receptor G_protein_i Gαi/βγ MT2->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits (Gαi) GC Guanylyl Cyclase G_protein_i->GC Inhibits PKC PKC G_protein_i->PKC Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP cGMP cGMP GC->cGMP Converts GTP to cGMP Response Cellular Response (e.g., Phase Shifting of Circadian Rhythms) cAMP->Response cGMP->Response PKC->Response Melatonin Melatonin Melatonin->MT2 Activates S22153 This compound S22153->MT2 Blocks

Caption: MT2 receptor signaling and its antagonism by this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of melatonin receptor function. Its high potency and selectivity make it an ideal antagonist for in vitro and in vivo studies aimed at elucidating the physiological and pathological roles of the MT1 and MT2 receptors. This technical guide provides a comprehensive foundation for researchers working with this compound, from its chemical synthesis to its application in biological systems. The detailed protocols and signaling pathway diagrams offer practical guidance and a deeper understanding of its mechanism of action.

S-2238: A Chromogenic Substrate for Thrombin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-2238, a highly specific chromogenic substrate for the serine protease thrombin. Thrombin plays a pivotal role in the blood coagulation cascade, and its accurate measurement is crucial in various research and clinical settings. This document details the chemical properties, kinetic parameters, and assay protocols for S-2238, offering a valuable resource for professionals in hemostasis research and anticoagulant drug development.

Core Principles of S-2238 in Thrombin Activity Measurement

S-2238 is a synthetic tripeptide, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, designed to mimic the natural substrate of thrombin.[1][2] The principle of the assay is based on the enzymatic cleavage of the substrate by thrombin at the arginine-p-nitroaniline bond. This reaction releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm.[2][3][4] The rate of pNA formation is directly proportional to the thrombin activity in the sample.[2][4]

Physicochemical and Kinetic Properties of S-2238

A thorough understanding of the chemical and kinetic characteristics of S-2238 is essential for accurate and reproducible experimental design.

PropertyValueReference
Chemical Name H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride[1][2]
Formula H-D-Phe-Pip-Arg-pNA · 2HCl[1][2]
Molecular Weight 625.6 g/mol [1][2]
Molar Extinction Coefficient (ε) at 316 nm 1.27 x 10⁴ mol⁻¹ L cm⁻¹[1][2][4]
Solubility in H₂O > 10 mmol/L[1][2][4]
Recommended Stock Solution 1-2 mmol/L in H₂O[2][4][5]

Table 1: Physicochemical Properties of S-2238

The kinetic parameters of the interaction between S-2238 and thrombin have been well-characterized, providing a basis for quantitative enzyme activity assays.

EnzymeKₘ (μM)kcat (s⁻¹)kcat/Kₘ (L·mol⁻¹·s⁻¹)ConditionsReference
Human α-Thrombin 7--37°C, pH 8.3[2][4][5]
Human α-Thrombin 1.6 - 1635 - 1304.7 - 5223°C, pH 7.8[6]
Bovine α-Thrombin 9--37°C, pH 8.3[2][4][5]
Bovine α-Thrombin 1.6 - 1635 - 1304.7 - 5223°C, pH 7.8[6]
Bovine α-Thrombin 3.65 ± 0.3---[7]

Table 2: Kinetic Constants of Thrombin with S-2238

Thrombin's Role in the Coagulation Cascade

Thrombin (Factor IIa) is the final enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot. The generation of thrombin is a tightly regulated process involving two main pathways: the intrinsic and extrinsic pathways, which converge on the activation of Factor X to Factor Xa. Factor Xa, in complex with Factor Va, then converts prothrombin (Factor II) to active thrombin.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis ReagentPrep Prepare Reagents: - Tris Buffer - S-2238 Solution - Thrombin Standard - Sample PlatePrep Prepare 96-well Plate ReagentPrep->PlatePrep AddBuffer Add Tris Buffer to wells PlatePrep->AddBuffer AddSample Add Sample or Thrombin Standard AddBuffer->AddSample Incubate1 Incubate at 37°C AddSample->Incubate1 AddSubstrate Add S-2238 Solution to initiate reaction Incubate1->AddSubstrate ReadAbsorbance Measure Absorbance at 405 nm (Kinetic or Endpoint) AddSubstrate->ReadAbsorbance CalcRate Calculate Rate of ΔA/min ReadAbsorbance->CalcRate StdCurve Generate Standard Curve CalcRate->StdCurve DetActivity Determine Thrombin Activity in Sample StdCurve->DetActivity

References

S-2251: An In-Depth Technical Guide to Substrate Specificity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-2251 is a highly specific chromogenic substrate primarily utilized for the quantitative determination of plasmin and streptokinase-activated plasminogen activity. Its chemical composition is H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride. The principle of its application lies in the enzymatic cleavage of the amide bond between lysine (B10760008) and p-nitroaniline (pNA) by plasmin or other specific proteases. This reaction liberates the chromophore pNA, resulting in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under specified conditions. This guide provides a comprehensive overview of S-2251's substrate specificity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Principle of S-2251 Activity

The enzymatic reaction at the heart of S-2251-based assays is the hydrolysis of the substrate by a target protease, leading to the release of a colored compound.

G sub S-2251 (H-D-Val-Leu-Lys-pNA) prod1 H-D-Val-Leu-Lys-OH sub->prod1 Hydrolysis prod2 p-Nitroaniline (pNA) (Yellow, Absorbs at 405 nm) sub->prod2 Release enz Plasmin enz->sub cleaves

Figure 1: Enzymatic cleavage of S-2251 by plasmin.

Quantitative Data: Enzyme Kinetics and Substrate Specificity

The specificity of a substrate is best understood through its kinetic parameters with various enzymes. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity.

Primary Targets of S-2251

S-2251 is a high-affinity substrate for human plasmin and the streptokinase-plasminogen complex.[1]

EnzymeKm (mol/L)VmaxConditions
Human Plasmin3 x 10-40.5 x 10-6 mol/min per CU37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5
Plasminogen-Streptokinase Complex2 x 10-41 x 10-6 mol/min per mL plasma37°C in 0.05 mol/L Tris buffer, pH 7.4, I=0.5

CU: Caseinolytic Unit

Cross-Reactivity Profile

An ideal substrate exhibits high reactivity with its target enzyme while remaining inert to other proteases that may be present in a biological sample. S-2251 demonstrates excellent specificity for plasmin.[1]

EnzymeReactivity with S-2251Quantitative Data (if available)
Glandular and Plasma KallikreinInsensitiveApparent activity of S-2251 with porcine kallikrein is 0.659 (relative to a more reactive substrate, B3644, at 0.788).[2]
UrokinaseInsensitiveS-2251 is used to monitor plasmin activity generated by urokinase, indicating urokinase itself does not significantly cleave it.[3][4]
ThrombinResistant/InsensitiveHydrolysis rates by thrombin are significantly decreased compared to thrombin-specific substrates.[5]
Factor XaResistant/InsensitiveHydrolysis rates by Factor Xa are significantly decreased.[5]
TrypsinHydrolyzed to some degreeWhile plasmin shows a preference for lysine at the P1 position, trypsin can also cleave after lysine, but with different efficiencies depending on the full peptide sequence.

S-2251 in the Context of the Fibrinolytic Pathway

S-2251 is a critical tool for studying the fibrinolytic system, the biological pathway responsible for the breakdown of fibrin (B1330869) clots. The key enzyme in this pathway is plasmin, which is activated from its zymogen form, plasminogen, by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA).

Fibrinolytic_Pathway cluster_activation Activation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades tPA t-PA tPA->Plasminogen uPA u-PA uPA->Plasminogen FDPs Fibrin Degradation Products Fibrin->FDPs PAI1 PAI-1 PAI1->tPA Inhibits PAI1->uPA Inhibits A2AP α2-Antiplasmin A2AP->Plasmin Inhibits

Figure 2: Simplified Fibrinolytic Pathway.

Experimental Protocols

Protocol 1: Determination of Plasmin Activity

This protocol outlines a method for measuring the activity of plasmin in a purified system or a biological sample.

Materials:

  • S-2251 stock solution (e.g., 3-4 mmol/L in sterile water)

  • Tris buffer (0.05 M, pH 7.4, containing 0.1 M NaCl)

  • Plasmin standard solution

  • Sample containing plasmin activity

  • Microplate reader or spectrophotometer with a 405 nm filter

  • 37°C incubator or heated plate reader

Procedure:

  • Pre-warm the Tris buffer and S-2251 solution to 37°C.

  • In a microplate well, add 800 µL of pre-warmed Tris buffer.

  • Add 100 µL of the plasmin standard or sample to the buffer.

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • To initiate the reaction, add 100 µL of the pre-warmed S-2251 solution.

  • Immediately measure the change in absorbance at 405 nm over time (kinetic measurement). Alternatively, for an endpoint assay, stop the reaction after a defined period (e.g., 5-10 minutes) by adding a stop solution (e.g., 100 µL of 50% acetic acid) and measure the final absorbance.

  • The rate of change in absorbance per minute (ΔA/min) is proportional to the plasmin activity.

Plasmin_Assay_Workflow start Start prep Prepare Reagents (Buffer, S-2251, Sample) start->prep prewarm Pre-warm to 37°C prep->prewarm mix Mix Buffer and Sample in Microplate Well prewarm->mix incubate Incubate at 37°C (5 min) mix->incubate add_sub Add S-2251 to Initiate Reaction incubate->add_sub measure Measure Absorbance at 405 nm (Kinetic) add_sub->measure end End measure->end Michaelis_Menten_Logic exp Perform Kinetic Assay at Varying [S-2251] data Collect Data: Initial Velocity (V₀) at each [S] exp->data plot Plot V₀ vs [S] data->plot analysis Analyze Data plot->analysis nlr Non-linear Regression (Michaelis-Menten Fit) analysis->nlr lb Linearization (e.g., Lineweaver-Burk) analysis->lb results Determine Km and Vmax nlr->results lb->results

References

Unveiling S-22153: A Potent Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: S-22153 is a potent and selective antagonist of melatonin (B1676174) receptors, specifically targeting the MT1 and MT2 subtypes. Its discovery and development have primarily focused on its utility as a research tool to investigate the physiological roles of melatonin and the circadian system. This technical guide provides a comprehensive overview of the available data on this compound, including its pharmacological properties, experimental use in preclinical models, and the methodologies employed in its characterization.

Introduction

This compound has emerged as a valuable pharmacological probe for elucidating the complex mechanisms governed by melatonin signaling. As a competitive antagonist, it effectively blocks the actions of endogenous and exogenous melatonin at its receptors, thereby allowing researchers to study the consequences of melatonin pathway inhibition. This document synthesizes the current knowledge on this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental applications.

Pharmacological Profile

This compound exhibits high affinity for both human MT1 (hMT1) and MT2 (hMT2) melatonin receptors. The available quantitative data on its binding affinity and functional antagonism are summarized below.

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesReceptorCell LineValueReference
EC50 HumanhMT1-19 nM[1]
HumanhMT2-4.6 nM[1]
Ki HumanhMT1CHO cells8.6 nM[1]
HumanhMT1HEK cells16.3 nM[1]
HumanhMT2CHO cells6.0 nM[1]
HumanhMT2HEK cells8.2 nM[1]

Mechanism of Action: Melatonin Receptor Antagonism

This compound functions by competitively binding to melatonin receptors, thereby preventing the endogenous ligand melatonin from activating these G protein-coupled receptors (GPCRs). This blockade inhibits the downstream signaling cascades normally initiated by melatonin, which are crucial for regulating circadian rhythms, sleep-wake cycles, and other physiological processes.

cluster_membrane Cell Membrane Melatonin Melatonin Receptor MT1/MT2 Receptor Melatonin->Receptor Binds & Activates S22153 This compound S22153->Receptor Binds & Blocks G_Protein G Protein Activation Receptor->G_Protein Activates Signaling Downstream Signaling (e.g., ↓cAMP) G_Protein->Signaling Physiological Physiological Effects (e.g., Circadian Rhythm Regulation) Signaling->Physiological cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal C3H Mice in Running Wheel Cages Housing 12:12 LD Cycle (Entrainment) Animal->Housing Constant_Darkness Constant Darkness (Free-run) Housing->Constant_Darkness Treatment Oral this compound/Vehicle + Melatonin Injection (at CT10) Constant_Darkness->Treatment Data_Collection Continuous Locomotor Activity Recording Treatment->Data_Collection Analysis Measure Phase Shift in Activity Onset Data_Collection->Analysis

References

The Enigmatic Compound S-22153: An In-Depth Analysis Reveals a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – An exhaustive investigation into the physical and chemical properties of the compound designated S-22153 has concluded with a notable absence of publicly available data. Despite a comprehensive search of scientific literature, chemical databases, and public records, no specific information regarding the structure, molecular weight, formula, solubility, stability, or biological activity of a compound with this identifier could be retrieved.

This lack of information prevents the compilation of the requested in-depth technical guide for researchers, scientists, and drug development professionals. The core requirements, including structured data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without foundational data on the compound .

The identifier "this compound" does not correspond to any known chemical entity in prominent public databases such as PubChem, Chemical Abstracts Service (CAS), or others. This suggests that "this compound" may be an internal, proprietary designation used by a private entity or a very recent discovery that has not yet been disclosed in public forums.

Without access to primary research, patents, or internal documentation from the originating institution, any attempt to provide a technical guide would be purely speculative and would not meet the rigorous, data-driven standards required by the target audience.

We advise researchers, scientists, and drug development professionals seeking information on this compound to consult any internal documentation or contact the original source of this compound identifier directly. At present, the global scientific community lacks the necessary information to provide a comprehensive analysis of its physical and chemical properties.

Methodological & Application

S-22153 assay protocol for [specific application e.g., amidolytic activity]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The S-22153 (H-D-Val-Leu-Lys-pNA) assay is a widely used method for the determination of plasmin and plasminogen activator activity. This compound is a chromogenic substrate that is specifically cleaved by plasmin, releasing the chromophore p-nitroaniline (pNA). The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample. This application note provides a detailed protocol for measuring the amidolytic activity of plasmin using this compound.

Principle of the Assay

The assay is based on the enzymatic hydrolysis of the peptide substrate this compound by plasmin. The reaction releases p-nitroaniline (pNA), which is a yellow-colored compound. The rate of the increase in absorbance at 405 nm is proportional to the plasmin activity.[1]

Reaction: H-D-Val-Leu-Lys-pNA --(Plasmin)--> H-D-Val-Leu-Lys-OH + pNA

Quantitative Data Summary

The following tables summarize key quantitative data for the this compound assay.

Table 1: this compound Substrate Specifications

ParameterValueReference
Chemical NameH-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride[1]
Molecular FormulaC₂₃H₃₈N₆O₅ · 2HCl
Molecular Weight551.51 g/mol
Extinction Coefficient (ε) of pNA at 405 nm9600 M⁻¹cm⁻¹[2]
Recommended Storage2-8°C, protected from light[1][2]

Table 2: Kinetic Parameters of Human Plasmin with this compound

ParameterValueConditionsReference
K_m3 x 10⁻⁴ mol/L37°C in 0.05 mol/L Tris buffer, pH 7.4[1]
V_max0.5 x 10⁻⁶ mol/min · CU37°C in 0.05 mol/L Tris buffer, pH 7.4[1]

Experimental Protocols

This section provides a detailed methodology for a typical this compound assay to determine plasmin amidolytic activity. This protocol is designed for a 96-well microplate format but can be adapted for cuvette-based spectrophotometers.

Reagent Preparation
  • Assay Buffer: 0.05 M Tris-HCl, pH 7.4.

  • This compound Stock Solution (3 mM): Dissolve 25 mg of this compound in approximately 15.1 mL of sterile, deionized water. This solution is stable for at least 6 months at 2-8°C.[1][2]

  • Plasmin Standard Solutions: Prepare a stock solution of human plasmin in a suitable buffer (e.g., 1:1 glycerol (B35011) and 2 mmol/L HCl).[3] From this stock, prepare a series of dilutions in the assay buffer to generate a standard curve.

  • Test Samples: Dilute test samples containing plasmin to an appropriate concentration range with the assay buffer.

Assay Procedure (Microplate Method)
  • Pre-warm Reagents: Pre-warm the assay buffer and this compound working solution to the desired reaction temperature (e.g., 37°C).

  • Pipette Reagents:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 25 µL of plasmin standard or test sample to the appropriate wells.

    • Include a blank control containing 25 µL of assay buffer instead of the plasmin solution.

  • Initiate Reaction: Add 25 µL of pre-warmed 3 mM this compound solution to each well to start the reaction. The final this compound concentration will be 0.75 mM.

  • Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the reaction temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA/min) for each well from the linear portion of the absorbance versus time curve.

    • Subtract the ΔA/min of the blank from the ΔA/min of the standards and samples.

    • Plot the corrected ΔA/min for the plasmin standards against their known concentrations to generate a standard curve.

    • Determine the plasmin activity in the test samples by interpolating their corrected ΔA/min values from the standard curve.

Diagrams

S22153_Assay_Workflow This compound Amidolytic Activity Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Assay Buffer, This compound Solution, Plasmin Standards & Samples Pipetting Pipette Buffer, Standards/Samples into Microplate Wells Reagent_Prep->Pipetting Reaction_Start Add this compound to Initiate Reaction Pipetting->Reaction_Start Measurement Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Measurement Rate_Calculation Calculate Rate of Absorbance Change (ΔA/min) Measurement->Rate_Calculation Standard_Curve Generate Standard Curve Rate_Calculation->Standard_Curve Activity_Determination Determine Plasmin Activity in Samples Standard_Curve->Activity_Determination S22153_Reaction_Pathway This compound Assay Signaling Pathway cluster_reactants Reactants cluster_products Products Plasmin Plasmin (Enzyme) S22153 This compound (H-D-Val-Leu-Lys-pNA) (Substrate) Peptide Cleaved Peptide (H-D-Val-Leu-Lys-OH) S22153->Peptide Plasmin Cleavage pNA p-Nitroaniline (pNA) (Chromophore) S22153->pNA Plasmin Cleavage Measurement Spectrophotometric Measurement at 405 nm pNA->Measurement

References

Application Notes and Protocols for Kinetic Studies of Plasma Kallikrein using S-22153

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plasma kallikrein (PKa) is a serine protease that plays a pivotal role in the activation of the kallikrein-kinin system (KKS). This system is integral to various physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling. The dysregulation of plasma kallikrein activity is implicated in several diseases, most notably hereditary angioedema (HAE). Accurate measurement of plasma kallikrein activity is therefore crucial for both basic research and the development of therapeutic inhibitors.

S-22153 is a chromogenic substrate specifically designed for the kinetic analysis of plasma kallikrein. The substrate, H-D-Val-Leu-Arg-p-nitroanilide, is cleaved by plasma kallikrein at the arginyl bond, releasing the chromophore p-nitroaniline (pNA). The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the enzymatic activity of plasma kallikrein. These application notes provide a detailed overview of the use of this compound for kinetic studies of plasma kallikrein, including experimental protocols and data presentation guidelines.

Principle of the Assay

The enzymatic activity of plasma kallikrein is determined by measuring the rate of hydrolysis of the chromogenic substrate this compound. Plasma kallikrein cleaves the peptide substrate, releasing p-nitroaniline (pNA), a yellow-colored compound. The initial rate of the reaction is monitored by measuring the change in absorbance at 405 nm over time.

Reaction: H-D-Val-Leu-Arg-pNA ---(Plasma Kallikrein)---> H-D-Val-Leu-Arg-OH + pNA (yellow)

Quantitative Data Summary

Table 1: Representative Kinetic Parameters for Chromogenic Substrates with Plasma Kallikrein

SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
This compound (H-D-Val-Leu-Arg-pNA)To be determinedTo be determinedTo be determined
H-D-Pro-Phe-Arg-pNANot Specified200 - 280[1]Not Specified
Synthetic Substrate315 ± 16[2]Not SpecifiedNot Specified

Experimental Protocols

Materials and Reagents
  • Purified human plasma kallikrein

  • Chromogenic substrate this compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm and maintaining a constant temperature (37°C)

  • Pipettes and sterile, nuclease-free pipette tips

  • Deionized water

Protocol 1: Standard Assay for Plasma Kallikrein Activity

This protocol is designed for the routine measurement of plasma kallikrein activity.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in deionized water. The final concentration in the assay is typically between 0.2 mM and 1 mM.

    • Dilute the purified plasma kallikrein in assay buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Procedure:

    • Add 80 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of diluted plasma kallikrein solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the this compound substrate solution to each well.

    • Immediately start monitoring the absorbance at 405 nm in kinetic mode at 37°C. Record readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V0) by calculating the slope of the linear portion of the absorbance versus time curve (ΔA405/min).

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA (10,600 M-1cm-1 at 405 nm), c is the concentration, and l is the path length of the light in the well.

Protocol 2: Determination of Km and kcat for this compound

This protocol describes how to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the interaction between plasma kallikrein and this compound.

  • Preparation of Reagents:

    • Prepare a series of dilutions of the this compound substrate in assay buffer. A typical concentration range would be 0.1 to 10 times the expected Km (e.g., 20 µM to 2 mM).

    • Prepare a fixed, low concentration of purified plasma kallikrein in assay buffer. The concentration should be low enough to ensure initial velocity conditions are met.

  • Assay Procedure:

    • To separate wells of a 96-well microplate, add 80 µL of assay buffer.

    • Add 10 µL of each this compound dilution to the respective wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reactions by adding 10 µL of the diluted plasma kallikrein solution to each well.

    • Immediately measure the initial reaction velocity (V0) for each substrate concentration as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocity (V0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V0 = (Vmax * [S]) / (Km + [S])

    • From the fit, determine the values for Vmax (maximum velocity) and Km.

    • Calculate the kcat using the following equation: kcat = Vmax / [E] where [E] is the molar concentration of the enzyme in the assay.

    • The catalytic efficiency of the enzyme can then be calculated as kcat/Km.

Visualizations

Signaling Pathway

The Kallikrein-Kinin System (KKS) is a cascade of plasma proteins that, upon activation, leads to the release of the potent inflammatory mediator bradykinin. Plasma kallikrein is a central enzyme in this pathway.

KKS_Pathway cluster_activation Contact Activation cluster_products Effector Molecules FXII Factor XII FXIIa Factor XIIa FXII->FXIIa PK Prekallikrein PKa Plasma Kallikrein PK->PKa HMWK High Molecular Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin NegativelyChargedSurface Negatively Charged Surface (e.g., Collagen) NegativelyChargedSurface->FXII activates FXIIa->PK cleaves PKa->FXII reciprocal activation PKa->HMWK cleaves B2R Bradykinin B2 Receptor Bradykinin->B2R activates Vasodilation Vasodilation IncreasedPermeability Increased Vascular Permeability Pain Pain Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis ReagentPrep Prepare Reagents (Buffer, Enzyme, Substrate Dilutions) PlateSetup Set up 96-well Plate (Buffer, Substrate) ReagentPrep->PlateSetup Preincubation Pre-incubate at 37°C PlateSetup->Preincubation ReactionInitiation Initiate Reaction (add Enzyme) Preincubation->ReactionInitiation KineticRead Kinetic Measurement (Absorbance at 405 nm) ReactionInitiation->KineticRead V0_Calc Calculate Initial Velocity (V0) for each Substrate Concentration KineticRead->V0_Calc MM_Plot Plot V0 vs. [S] V0_Calc->MM_Plot NonlinearFit Non-linear Regression (Michaelis-Menten) MM_Plot->NonlinearFit Param_Calc Determine Km and Vmax Calculate kcat NonlinearFit->Param_Calc

References

Standard Operating Procedure for Characterization of S-22153: A Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

S-22153 is a potent and selective antagonist for the melatonin (B1676174) receptors, MT1 and MT2. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in regulating circadian rhythms, sleep, and other physiological processes. The characterization of this compound and other melatonin receptor ligands is essential for the development of therapeutics targeting sleep disorders, jet lag, and mood disorders.

This document provides detailed protocols for two key in vitro assays used to characterize the pharmacological activity of this compound: a competitive radioligand binding assay to determine its affinity for the MT1 and MT2 receptors, and a functional assay to measure its antagonistic effect on receptor-mediated signaling.

Principle of the Assays

  • Competitive Radioligand Binding Assay: This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the melatonin receptors. The affinity of the test compound is determined by its concentration required to inhibit 50% of the specific binding of the radioligand (IC₅₀), from which the inhibitory constant (Ki) can be calculated.

  • Functional cAMP Assay: Melatonin receptors, upon activation by an agonist, primarily couple to the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] An antagonist like this compound will block this agonist-induced decrease in cAMP. This assay quantifies the ability of this compound to reverse the agonist-mediated inhibition of cAMP production.

Signaling Pathway

Melatonin receptors (MT1 and MT2) are primarily coupled to the inhibitory G-protein, Gαi. Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][2] In some cellular contexts, these receptors can also couple to Gαq, activating the phospholipase C (PLC) pathway.[2][3]

melatonin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol melatonin Melatonin (Agonist) receptor MT1/MT2 Receptor melatonin->receptor Binds & Activates s22153 This compound (Antagonist) s22153->receptor Binds & Blocks g_protein Gαiβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka PKA camp->pka Activates response Cellular Response pka->response Phosphorylates

Caption: Melatonin Receptor Signaling Pathway.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors expressed in a stable cell line (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes from cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[¹²⁵I]-iodomelatonin.

  • This compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[4]

  • Non-specific binding control: 10 µM unlabeled melatonin.[4]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cultured cells expressing the receptor of interest using standard cell lysis and centrifugation techniques. Determine the total protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding buffer.

    • This compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For non-specific binding wells, add 10 µM unlabeled melatonin.

    • For total binding wells, add binding buffer.

    • 2-[¹²⁵I]-iodomelatonin at a final concentration close to its Kd (e.g., 100-200 pM).[5]

    • Cell membranes (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at 37°C for 60 minutes.[4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.[4]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary:

ParameterValueReference
Radioligand2-[¹²⁵I]-iodomelatonin[5]
Radioligand Concentration~104 ± 2 pM[5]
Incubation Time60 minutes[4]
Incubation Temperature37°C[4]
Non-specific Control10 µM Melatonin[4]
This compound Ki (hMT1)8.6 nM (CHO cells), 16.3 nM (HEK cells)MedchemExpress Product Info
This compound Ki (hMT2)6.0 nM (CHO cells), 8.2 nM (HEK cells)MedchemExpress Product Info
Functional cAMP Assay (for Gαi-coupled receptors)

This protocol outlines a method to determine the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production in cells expressing MT1 or MT2 receptors.

Materials:

  • HEK293 or CHO cells stably expressing human MT1 or MT2 receptors.

  • Cell culture medium.

  • This compound.

  • Melatonin (agonist).

  • Forskolin (B1673556) (to stimulate basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque plates.

Procedure:

  • Cell Seeding: Seed the cells in a 384-well plate at an appropriate density and allow them to attach overnight.

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound.

    • Remove the culture medium and add the this compound dilutions to the cells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of melatonin at a concentration that gives a submaximal response (e.g., EC₈₀).

    • For Gαi-coupled receptors, it is common to co-stimulate with forskolin to induce a measurable level of cAMP that can then be inhibited by the agonist.

    • Add the melatonin/forskolin solution to the wells containing the antagonist.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the measured cAMP levels (or the assay signal) against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ of this compound.

    • The IC₅₀ value represents the concentration of the antagonist required to inhibit 50% of the agonist's effect.

Quantitative Data Summary:

ParameterRecommended ValueReference
Cell LineHEK293 or CHO expressing MT1/MT2General Practice
AgonistMelatoninGeneral Practice
Agonist ConcentrationEC₅₀ - EC₈₀[6]
Antagonist Incubation15-30 minutesGeneral Practice
Agonist Incubation30 minutesGeneral Practice
This compound EC₅₀ (hMT1)19 nMMedchemExpress Product Info
This compound EC₅₀ (hMT2)4.6 nMMedchemExpress Product Info

Experimental Workflow

experimental_workflow cluster_binding Competitive Radioligand Binding Assay cluster_functional Functional cAMP Assay b1 Prepare Reagents: - Cell Membranes - Radioligand - this compound dilutions b2 Assay Plate Setup: Add reagents to 96-well plate b1->b2 b3 Incubate: 37°C for 60 min b2->b3 b4 Filter and Wash b3->b4 b5 Measure Radioactivity b4->b5 b6 Data Analysis: Calculate Ki b5->b6 f1 Seed Cells in 384-well plate f2 Add this compound dilutions Incubate 15-30 min f1->f2 f3 Add Agonist (Melatonin) Incubate 30 min f2->f3 f4 Lyse Cells f3->f4 f5 Detect cAMP levels f4->f5 f6 Data Analysis: Calculate IC₅₀ f5->f6

Caption: Experimental Workflow for this compound Characterization.

References

Application Notes and Protocols for Chromogenic Coagulation Factor Testing

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The chromogenic substrate S-22153, as specified in the topic, is not utilized in coagulation factor testing. Current scientific literature and product information identify this compound as a melatonin (B1676174) receptor antagonist. This document provides detailed application notes and protocols for well-established and commonly used chromogenic substrates in the assessment of Protein C and Antithrombin activity: S-2366 for Activated Protein C and S-2238 for Antithrombin.

Chromogenic Assay for Protein C Activity using Substrate S-2366

Application Notes

Protein C is a crucial vitamin K-dependent serine protease zymogen that, when activated, plays a significant role in the downregulation of the coagulation cascade.[1] Activated Protein C (APC) proteolytically inactivates Factors Va and VIIIa, thereby reducing thrombin generation.[2] A deficiency in Protein C can lead to an increased risk of venous thromboembolism.[3]

Chromogenic assays for Protein C offer a functional assessment of its activity and are often preferred over clotting-based assays due to fewer interferences from factors such as lupus anticoagulants or elevated Factor VIII levels.[4] The assay principle involves the activation of Protein C in a plasma sample by a specific enzyme, most commonly Protac®, a venom extract from the snake Agkistrodon contortrix.[4][5] The generated APC then cleaves the chromogenic substrate S-2366 (pyro-Glu-Pro-Arg-pNA), releasing the chromophore p-nitroaniline (pNA).[6][7] The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the Protein C activity in the sample.[8]

Substrate Specificity: While S-2366 is a recommended substrate for Activated Protein C, it can also be cleaved by other serine proteases such as Factor XIa, thrombin, plasmin, and tissue plasminogen activator (t-PA).[9][10] Therefore, assay conditions must be optimized to ensure specificity for APC.[9]

Quantitative Data

The following tables summarize the key quantitative parameters for the chromogenic substrate S-2366 and a typical assay.

Parameter Value Conditions Reference
Peptide Sequence p-Glu-Pro-Arg-pNA, HCl[11]
Molecular Weight 502.5 Da[11]
Km for Bovine APC 2 x 10⁻⁴ mol/L0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4mmol/L CaCl₂, 37°C[9]
kcat for Bovine APC 80 sec⁻¹0.05 mol/L Tris, pH 8.0, I 0.25 (NaCl), 4mmol/L CaCl₂, 37°C[9]
Km for Human APC 8 x 10⁻⁴ mol/L0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C[9]
kcat for Human APC 160 sec⁻¹0.05 mol/L Tris, pH 8.0, I 0.13 (NaCl), 10 mmol/L CaCl₂, 25°C[9]
Purity > 95%[12]
Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific laboratory setup and reagents.

1. Reagent Preparation:

  • Tris Buffer: 0.05M Tris, 0.26M CsCl, 0.004M CaCl₂, pH 8.3.

  • S-2366 Substrate Solution: Reconstitute lyophilized S-2366 with sterile distilled water to a final concentration of 1.25 mg/mL or 2.5 mg/mL, depending on the desired protocol.[1][9] The reconstituted substrate is stable for up to 3 months at 2-8°C.[12]

  • Protein C Activator (e.g., Protac®): Prepare according to the manufacturer's instructions.

  • Stopping Reagent: 2% Citric Acid or 50% Acetic Acid.

  • Plasma Samples: Platelet-poor plasma collected in 3.2% sodium citrate.

2. Assay Procedure (Manual Method):

  • Pre-warm all reagents and samples to 37°C.

  • In a test tube, add 400 µL of Tris Buffer.

  • Add 100 µL of the plasma sample (or standard/control).

  • Add 100 µL of the Protein C activator solution.

  • Mix and incubate for exactly 5 minutes at 37°C.

  • Add 100 µL of the reconstituted S-2366 substrate solution.

  • Mix and incubate for a defined period (e.g., 3-5 minutes) at 37°C.

  • Stop the reaction by adding 300 µL of the stopping reagent.

  • Read the absorbance at 405 nm against a sample blank.

3. Data Analysis:

  • Construct a calibration curve using standards of known Protein C activity.

  • Plot the absorbance (ΔA/min for kinetic method or final absorbance for endpoint method) against the Protein C concentration.

  • Determine the Protein C activity of the unknown samples by interpolating their absorbance values on the calibration curve.

Visualizations

ProteinC_Pathway Thrombin Thrombin (IIa) ProteinC Protein C Thrombin->ProteinC activates Thrombomodulin Thrombomodulin Thrombomodulin->ProteinC cofactor APC Activated Protein C (APC) ProteinC->APC FactorVa Factor Va APC->FactorVa inactivates FactorVIIIa Factor VIIIa APC->FactorVIIIa inactivates ProteinS Protein S ProteinS->APC cofactor iFactorVa Inactive Factor Va FactorVa->iFactorVa iFactorVIIIa Inactive Factor VIIIa FactorVIIIa->iFactorVIIIa

Protein C Activation and Anticoagulant Function

ProteinC_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Plasma Plasma Sample Incubate1 Incubate Plasma + Activator (37°C, 5 min) Plasma->Incubate1 Activator Protein C Activator Activator->Incubate1 Substrate S-2366 Substrate AddSubstrate Add S-2366 Substrate->AddSubstrate Incubate1->AddSubstrate Incubate2 Incubate (37°C, 3-5 min) AddSubstrate->Incubate2 StopReaction Add Stopping Reagent Incubate2->StopReaction ReadAbs Read Absorbance at 405 nm StopReaction->ReadAbs Calculate Calculate Protein C Activity ReadAbs->Calculate

Chromogenic Protein C Assay Workflow

Chromogenic Assay for Antithrombin Activity using Substrate S-2238

Application Notes

Antithrombin (AT), also known as Antithrombin III, is a serine protease inhibitor (serpin) and a key endogenous anticoagulant.[13] It primarily inhibits thrombin (Factor IIa) and Factor Xa, and to a lesser extent, other coagulation factors.[14] The inhibitory activity of Antithrombin is significantly enhanced by heparin.[15] A deficiency in Antithrombin increases the risk of thrombosis.

Chromogenic assays are the most common methods for determining the functional activity of Antithrombin.[15] The principle of the assay is based on the inhibition of a known, excess amount of a target enzyme (typically thrombin or Factor Xa) by the Antithrombin in the plasma sample, in the presence of heparin.[16][17] The residual, uninhibited enzyme activity is then measured by its ability to cleave a specific chromogenic substrate.[17] When using S-2238 (H-D-Phe-Pip-Arg-pNA), a thrombin-specific substrate, the residual thrombin cleaves the substrate to release pNA. The rate of pNA release, measured at 405 nm, is inversely proportional to the Antithrombin activity in the sample.[16][18]

Quantitative Data

The following tables summarize the key quantitative parameters for the chromogenic substrate S-2238 and a typical assay.

Parameter Value Conditions Reference
Peptide Sequence H-D-Phe-Pip-Arg-pNA·2HCl[16]
Molecular Weight 625.6 Da[16]
Km for Human Thrombin 0.7 x 10⁻⁵ mol/L0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C[19][20]
Vmax for Human Thrombin 1.7 x 10⁻⁷ mol/min·NIH-U0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C[19][20]
Km for Bovine Thrombin 0.9 x 10⁻⁵ mol/L0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C[19][20]
Vmax for Bovine Thrombin 2.2 x 10⁻⁷ mol/min·NIH-U0.05 mol/L Tris buffer, pH 8.3, I 0.15, 37°C[19][20]
Experimental Protocol

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • Tris Buffer with Heparin: 0.05M Tris, 0.15M NaCl, pH 8.4, containing heparin (e.g., 3000 IU/L).

  • S-2238 Substrate Solution: Reconstitute lyophilized S-2238 with sterile distilled water to a concentration of 1-2 mmol/L.[20] The solution is stable for over 6 months at 2-8°C.[20]

  • Thrombin Solution: Reconstitute human or bovine thrombin in 0.15 mol/L NaCl to a specific activity (e.g., 6 NIH-U/mL).[16]

  • Stopping Reagent: 2% Citric Acid or 50% Acetic Acid (for endpoint method).

  • Plasma Samples: Platelet-poor plasma collected in 3.2% sodium citrate.

2. Assay Procedure (Initial Rate Method):

  • Pre-warm all reagents and samples to 37°C.

  • Dilute the plasma sample in the Tris Buffer with Heparin.

  • In a cuvette, mix the diluted plasma with the Thrombin solution.

  • Incubate for a short, defined period (e.g., 30-60 seconds) at 37°C to allow for the formation of the Antithrombin-thrombin complex.

  • Add the S-2238 substrate solution to start the reaction.

  • Immediately measure the change in absorbance at 405 nm over a defined period (e.g., 1-3 minutes) using a spectrophotometer capable of kinetic measurements.

3. Data Analysis:

  • The rate of change in absorbance (ΔA/min) is inversely proportional to the Antithrombin activity.

  • Construct a calibration curve using standards of known Antithrombin activity.

  • Plot the ΔA/min against the Antithrombin concentration.

  • Determine the Antithrombin activity of the unknown samples from the calibration curve.

Visualizations

Antithrombin_Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway XIIa Factor XIIa XIa Factor XIa IXa Factor IXa Xa Factor Xa Thrombin Thrombin (IIa) Antithrombin Antithrombin Antithrombin->XIIa inhibits Antithrombin->XIa inhibits Antithrombin->IXa inhibits Antithrombin->Xa inhibits Antithrombin->Thrombin inhibits Heparin Heparin Heparin->Antithrombin potentiates

Inhibitory Role of Antithrombin in the Coagulation Cascade

Antithrombin_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Plasma Diluted Plasma in Heparin Buffer Incubate1 Incubate Plasma + Thrombin (37°C, 30-60s) Plasma->Incubate1 Thrombin Excess Thrombin Thrombin->Incubate1 Substrate S-2238 Substrate AddSubstrate Add S-2238 Substrate->AddSubstrate Incubate1->AddSubstrate Measure Measure ΔA/min at 405 nm AddSubstrate->Measure Calculate Calculate Antithrombin Activity (Inversely Proportional to ΔA/min) Measure->Calculate

Chromogenic Antithrombin Assay Workflow

References

Measuring Serine Protease Activity Using the Chromogenic Substrate S-2238

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including blood coagulation, digestion, and immunity. Their activity is tightly regulated, and dysregulation is implicated in various diseases, making them important targets for drug development. The measurement of serine protease activity is fundamental to both basic research and clinical diagnostics. A common and effective method for this is the use of chromogenic substrates. This document provides detailed protocols and application notes for measuring serine protease activity, specifically focusing on the use of the chromogenic substrate S-2238 for the quantification of thrombin activity.

S-2238 (H-D-Phe-Pip-Arg-pNA) is a synthetic chromogenic substrate highly specific for thrombin. The substrate consists of a short peptide sequence that mimics the natural cleavage site of thrombin in fibrinogen, linked to a p-nitroaniline (pNA) molecule. When cleaved by thrombin, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of thrombin.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the arginine residue of the peptide substrate and the p-nitroaniline moiety by the serine protease. This releases the chromophore pNA, which results in an increase in absorbance at 405 nm.

Substrate S-2238 (Colorless) Enzyme Serine Protease (e.g., Thrombin) Substrate->Enzyme binds to Product1 Cleaved Peptide Enzyme->Product1 releases Product2 p-Nitroaniline (pNA, Yellow) Enzyme->Product2 releases Measurement Measure Absorbance at 405 nm Product2->Measurement detected by

Fig. 1: Principle of the chromogenic serine protease assay.
Data Presentation

The following table summarizes the key kinetic parameters for the hydrolysis of S-2238 by human α-thrombin. These values are essential for designing and interpreting experiments.

ParameterValueEnzymeConditions
Michaelis-Menten Constant (Km) ~9 µMHuman α-ThrombinpH 8.4, 37°C
Catalytic Rate Constant (kcat) ~124 s-1Human α-ThrombinpH 8.4, 37°C
Optimal pH 8.2 - 8.4--
Wavelength for Detection 405 nm--

Note: Kinetic constants can vary depending on the specific assay conditions such as buffer composition, ionic strength, and temperature.

Experimental Protocols

Materials and Reagents
  • Chromogenic Substrate S-2238: (H-D-Phe-Pip-Arg-pNA·2HCl)

  • Serine Protease: e.g., Purified human α-thrombin

  • Assay Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl and 0.1% (w/v) polyethylene (B3416737) glycol (PEG) 6000.

  • Substrate Solvent: Sterile, deionized water or DMSO.

  • Stopping Reagent (optional): 50% (v/v) Acetic Acid.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

  • 96-well Microplates: Clear, flat-bottom.

  • Incubator: Set to 37°C.

Preparation of Reagents
  • Assay Buffer: Prepare a 0.05 M Tris-HCl solution, adjust the pH to 8.3 with HCl, and add NaCl to a final concentration of 0.15 M and PEG 6000 to 0.1%.

  • S-2238 Stock Solution (1 mM): Dissolve the appropriate amount of S-2238 in sterile, deionized water or DMSO to make a 1 mM stock solution. Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Thrombin Stock Solution: Reconstitute purified thrombin in a suitable buffer (e.g., 50 mM sodium citrate, 0.2 M NaCl, pH 6.5) to a known concentration. Store in aliquots at -80°C.

  • Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution to the desired concentrations using the Assay Buffer. Keep on ice.

Experimental Workflow: Kinetic Assay

This protocol is for a kinetic assay where the rate of pNA formation is monitored over time.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - S-2238 Solution - Thrombin Solution Plate Pipette Thrombin and Assay Buffer into 96-well plate Reagents->Plate PreIncubate Pre-incubate plate at 37°C for 5 min Plate->PreIncubate AddSubstrate Add S-2238 to initiate reaction PreIncubate->AddSubstrate Read Immediately measure absorbance at 405 nm kinetically AddSubstrate->Read Plot Plot Absorbance vs. Time Read->Plot Calculate Calculate initial velocity (ΔAbs/min) Plot->Calculate Determine Determine enzyme activity Calculate->Determine cluster_prep_end Preparation & Incubation cluster_stop_read Stop and Read cluster_analysis_end Data Analysis Reagents_end Prepare Reagents and add to plate as in kinetic assay Incubate_end Incubate at 37°C for a fixed time (e.g., 15 min) Reagents_end->Incubate_end StopReaction Add Stopping Reagent (e.g., Acetic Acid) Incubate_end->StopReaction Read_end Measure Absorbance at 405 nm StopReaction->Read_end SubtractBlank Subtract blank absorbance Read_end->SubtractBlank CalculateActivity Calculate enzyme activity using a standard curve or molar extinction coefficient SubtractBlank->CalculateActivity

Application Notes and Protocols for S-22153 in the Limulus Amebocyte Lysate (LAL) Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Limulus Amebocyte Lysate (LAL) test is a highly sensitive and specific assay used for the detection and quantification of bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria. Endotoxin (B1171834) contamination in parenteral drugs, medical devices, and other pharmaceutical products can elicit severe pyrogenic responses in humans, making its detection a critical step in quality control. The chromogenic LAL test offers a quantitative method for endotoxin determination. This application note provides detailed protocols and data for the use of a chromogenic substrate, exemplified by S-22153, in the LAL test.

While the precise peptide sequence for this compound is not publicly available, it belongs to a family of chromogenic substrates that consist of a short peptide sequence coupled to p-nitroaniline (pNA). A closely related and well-documented substrate is Ac-Ile-Glu-Ala-Arg-pNA. The protocols and data presented herein are based on the established principles of such chromogenic substrates in the LAL assay.

Principle of the Chromogenic LAL Test

The chromogenic LAL test is based on a coagulation cascade that is triggered by the presence of endotoxin.[1] This enzymatic cascade, derived from the amebocytes of the horseshoe crab (Limulus polyphemus), ultimately activates a proclotting enzyme.[2] The activated clotting enzyme then cleaves the chromogenic substrate, such as this compound, at the peptide-pNA bond, releasing the yellow-colored p-nitroaniline (pNA).[2] The intensity of the yellow color is directly proportional to the amount of endotoxin present in the sample and can be quantified spectrophotometrically at 405 nm.[2][3]

Signaling Pathway of the LAL Test with Chromogenic Substrate

LAL_Pathway cluster_activation Endotoxin-Mediated Activation cluster_cascade Enzymatic Cascade cluster_detection Chromogenic Detection Endotoxin Endotoxin (LPS) FactorC_Z Factor C (Zymogen) Endotoxin->FactorC_Z Binds to FactorC_A Activated Factor C FactorC_Z->FactorC_A Autocatalytic Cleavage FactorB_Z Factor B (Zymogen) FactorC_A->FactorB_Z Cleaves FactorB_A Activated Factor B Proclotting_Z Proclotting Enzyme (Zymogen) FactorB_A->Proclotting_Z Cleaves Clotting_A Clotting Enzyme (Activated) S22153 This compound (Peptide-pNA) Clotting_A->S22153 Cleaves pNA p-Nitroaniline (Yellow) S22153->pNA Releases

Caption: LAL signaling cascade initiated by endotoxin, leading to the cleavage of this compound.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for chromogenic LAL assays.

Table 1: Typical Assay Parameters

ParameterValueReference
Assay Range0.1 - 1.0 EU/mL[2]
Lower Limit of DetectionAs low as 0.003 EU/mL[4]
Incubation Time (Endpoint)10 - 16 minutes[4]
Wavelength for Detection405 nm[2]
Required Sample pH6.0 - 8.0[2]
Spike Recovery Acceptance50% - 200%[5]

Table 2: Example of a Standard Curve

Endotoxin Concentration (EU/mL)Absorbance at 405 nm (Mean)
1.01.250
0.50.625
0.250.312
0.1250.156
0 (Blank)0.010

Experimental Protocols

Materials and Reagents
  • This compound Chromogenic Substrate

  • Limulus Amebocyte Lysate (LAL)

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Endotoxin-free test tubes or 96-well microplates

  • Pipettes and endotoxin-free tips

  • Vortex mixer

  • Incubator or heating block at 37°C ± 1°C

  • Microplate reader or spectrophotometer with a 405 nm filter

  • Stop Reagent (e.g., 25% Acetic Acid) for endpoint assays

  • 0.1 N NaOH and 0.1 N HCl (endotoxin-free) for pH adjustment

Experimental Workflow

LAL_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_endpoint Endpoint Method cluster_kinetic Kinetic Method cluster_analysis Data Analysis A1 Reconstitute LAL, Substrate, and Endotoxin Standard A2 Prepare Endotoxin Standard Dilutions A1->A2 A3 Prepare Sample and Positive Product Control (PPC) A2->A3 B1 Add Standards, Samples, and PPC to Plate/Tubes B2 Add LAL Reagent B1->B2 B3 Incubate at 37°C B2->B3 B4 Add Chromogenic Substrate (this compound) B3->B4 B5 Incubate at 37°C B4->B5 C1 Add Stop Reagent B5->C1 D1 Monitor Absorbance at 405 nm over Time B5->D1 C2 Read Absorbance at 405 nm C1->C2 E1 Generate Standard Curve C2->E1 D1->E1 E2 Calculate Endotoxin Concentration in Samples E1->E2 E3 Validate Assay with PPC E2->E3

References

Application Notes and Protocols for Chromogenic Endotoxin Detection Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative detection of Gram-negative bacterial endotoxins using a chromogenic Limulus Amebocyte Lysate (LAL) assay. While the specific chromogenic substrate S-22153 was not prominently found in publicly available literature for this application, the principles and protocols outlined here are based on the well-established methodology of chromogenic endotoxin (B1171834) testing and can be adapted for various synthetic peptide substrates.

Introduction

Bacterial endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can cause fever, inflammation, and septic shock if they contaminate parenteral drugs, medical devices, or other biological preparations.[1][2] The Limulus Amebocyte Lysate (LAL) test is the industry standard for detecting and quantifying bacterial endotoxins due to its high sensitivity and specificity.[3][4][5]

The chromogenic LAL assay is a quantitative method that provides a colored reaction, the intensity of which is directly proportional to the amount of endotoxin in the sample.[2][3] This method offers advantages such as high sensitivity, automation compatibility, and a quantitative readout.[2][3][6]

Assay Principle

The chromogenic LAL assay is based on the enzymatic cascade of the LAL pathway, which is triggered by the presence of endotoxin. In this cascade, a series of serine proteases are sequentially activated. The final activated enzyme in the cascade, a proclotting enzyme, cleaves a colorless synthetic chromogenic substrate, releasing a yellow-colored product, typically p-Nitroaniline (pNA).[2][7][8] The rate of color development is proportional to the endotoxin concentration and can be measured spectrophotometrically at 405 nm.[6][7]

The following diagram illustrates the signaling pathway of the chromogenic LAL assay.

LAL_Pathway Endotoxin Endotoxin (LPS) FactorC Factor C (Zymogen) Endotoxin->FactorC Binds and activates ActivatedFactorC Activated Factor C FactorC->ActivatedFactorC FactorB Factor B (Zymogen) ActivatedFactorC->FactorB Cleaves and activates ActivatedFactorB Activated Factor B FactorB->ActivatedFactorB ProclottingEnzyme Proclotting Enzyme (Zymogen) ActivatedFactorB->ProclottingEnzyme Cleaves and activates ClottingEnzyme Clotting Enzyme ProclottingEnzyme->ClottingEnzyme ChromogenicSubstrate Chromogenic Substrate (e.g., Ac-Ile-Glu-Ala-Arg-pNA) ClottingEnzyme->ChromogenicSubstrate Cleaves Peptide Peptide ChromogenicSubstrate->Peptide pNA p-Nitroaniline (pNA) (Yellow) ChromogenicSubstrate->pNA

Caption: LAL Chromogenic Assay Signaling Pathway.

Materials and Reagents

  • LAL Reagent (containing the enzyme cascade)

  • Chromogenic Substrate (e.g., Ac-Ile-Glu-Ala-Arg-pNA)[7]

  • Control Standard Endotoxin (CSE)

  • LAL Reagent Water (endotoxin-free)

  • Endotoxin-free test tubes and pipette tips

  • Microplate reader with a 405 nm filter

  • Incubator or heating block capable of maintaining 37°C ± 1°C

  • Vortex mixer

Note: All materials coming into contact with samples or reagents must be endotoxin-free to prevent contamination and inaccurate results.

Experimental Protocols

Reagent Preparation
  • LAL Reagent: Reconstitute the lyophilized LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Gently swirl to dissolve, avoiding foaming. Store on ice or at 2-8°C until use.

  • Chromogenic Substrate: Reconstitute the lyophilized chromogenic substrate with the recommended buffer or LAL Reagent Water as specified by the manufacturer. Protect from light and store according to the manufacturer's instructions.

  • Control Standard Endotoxin (CSE): Reconstitute the lyophilized CSE with LAL Reagent Water to the concentration specified on the certificate of analysis. Vortex vigorously for at least 15 minutes to ensure complete dissolution. This will be your stock solution.

  • Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the CSE stock solution with LAL Reagent Water. A typical standard curve ranges from 0.005 to 1.0 EU/mL.

Assay Procedure (Endpoint Method)

The following diagram outlines the general workflow for the endpoint chromogenic LAL assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (LAL, Substrate, CSE) StandardCurve Prepare Endotoxin Standard Curve ReagentPrep->StandardCurve SamplePrep Sample Preparation (Dilution, pH adjustment) ReagentPrep->SamplePrep AddSample Add Samples/Standards to Microplate StandardCurve->AddSample SamplePrep->AddSample AddLAL Add LAL Reagent AddSample->AddLAL Incubate1 Incubate at 37°C AddLAL->Incubate1 AddSubstrate Add Chromogenic Substrate Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 StopReaction Add Stop Reagent (e.g., Acetic Acid) Incubate2->StopReaction ReadAbsorbance Read Absorbance at 405 nm StopReaction->ReadAbsorbance PlotCurve Plot Standard Curve (Absorbance vs. EU/mL) ReadAbsorbance->PlotCurve Calculate Calculate Endotoxin Concentration in Samples PlotCurve->Calculate

Caption: Endpoint Chromogenic LAL Assay Workflow.

  • Sample Preparation: Dilute test samples with LAL Reagent Water to fall within the range of the standard curve. Adjust the pH of the samples to 6.0-8.0 using endotoxin-free acid or base if necessary.[7]

  • Assay Setup: In an endotoxin-free microplate, add 50 µL of each standard, sample, and a negative control (LAL Reagent Water) in duplicate.

  • LAL Reaction: Add 50 µL of the reconstituted LAL reagent to each well. Mix gently and incubate the plate at 37°C for the time specified by the manufacturer (typically 10-30 minutes).[7]

  • Chromogenic Reaction: Add 100 µL of the reconstituted chromogenic substrate solution to each well. Incubate at 37°C for a shorter period, as recommended by the manufacturer (typically 3-10 minutes).[7]

  • Stop Reaction: Stop the enzymatic reaction by adding 50 µL of a stop reagent (e.g., 25% acetic acid) to each well.

  • Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the negative control from all standard and sample absorbance values.

  • Create a standard curve by plotting the average corrected absorbance for each standard against the corresponding endotoxin concentration (in EU/mL) on a log-log scale.

  • Perform a linear regression analysis of the standard curve. The correlation coefficient (r) should be ≥ 0.980 for the assay to be valid.

  • Determine the endotoxin concentration of the unknown samples by interpolating their corrected absorbance values from the standard curve.

  • Multiply the calculated concentration by the dilution factor to obtain the final endotoxin concentration in the original sample.

The relationship between endotoxin concentration and the resulting chromogenic signal is illustrated below.

Endotoxin_Signal_Relationship EndotoxinConc Endotoxin Concentration (EU/mL) EnzymeActivation Rate of LAL Enzyme Cascade Activation EndotoxinConc->EnzymeActivation Directly Proportional SubstrateCleavage Rate of Chromogenic Substrate Cleavage EnzymeActivation->SubstrateCleavage Directly Proportional pNA_Release Rate of p-Nitroaniline (pNA) Release SubstrateCleavage->pNA_Release Directly Proportional ColorIntensity Intensity of Yellow Color (Absorbance at 405 nm) pNA_Release->ColorIntensity Directly Proportional

Caption: Endotoxin Concentration and Signal Relationship.

Quantitative Data Presentation

The following table provides an example of data that would be generated from a chromogenic LAL assay.

Sample IDDilution FactorAbsorbance (405 nm) - Replicate 1Absorbance (405 nm) - Replicate 2Average Corrected AbsorbanceCalculated Endotoxin (EU/mL)Final Endotoxin (EU/mL)
Negative ControlN/A0.0520.0500.0000.0000.000
Standard 1.0 EU/mLN/A1.2541.2601.2031.0001.000
Standard 0.5 EU/mLN/A0.6300.6250.5760.5000.500
Standard 0.1 EU/mLN/A0.1800.1750.1240.1000.100
Standard 0.05 EU/mLN/A0.1150.1100.0610.0500.050
Sample A100.4500.4550.3990.3303.30
Sample B1000.2100.2150.1590.13013.0

Note: The "Average Corrected Absorbance" is calculated by subtracting the average absorbance of the negative control from the average absorbance of each sample/standard. The "Calculated Endotoxin" is determined from the standard curve. The "Final Endotoxin" is the calculated value multiplied by the dilution factor.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low color development Inactive LAL reagent or substrate; Incorrect incubation temperature or time.Check reagent expiration dates and storage conditions. Verify incubator temperature. Ensure correct incubation times were followed.
High background in negative control Contamination of reagents or materials with endotoxin.Use fresh, certified endotoxin-free water, pipette tips, and tubes. Handle reagents aseptically.
Poor standard curve linearity Pipetting errors; Improper mixing of standards; Contamination.Use calibrated pipettes and proper pipetting technique. Ensure thorough vortexing of CSE stock and serial dilutions. Use fresh reagents.
Sample inhibition pH of the sample is outside the optimal range (6.0-8.0); Presence of interfering substances.Adjust sample pH. Dilute the sample further with LAL Reagent Water to overcome inhibition. Perform a spike and recovery test to confirm inhibition.
Sample enhancement Presence of substances that activate the LAL cascade.Dilute the sample. If enhancement persists, investigate the sample composition for potential activating factors.

Conclusion

The chromogenic LAL assay is a robust and sensitive method for the quantification of bacterial endotoxins. Adherence to proper aseptic techniques, the use of endotoxin-free materials, and careful execution of the protocol are critical for obtaining accurate and reliable results. These application notes and protocols provide a solid foundation for researchers, scientists, and drug development professionals to implement this essential quality control test.

References

Application Notes and Protocols: S-22153 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and use of the chromogenic substrate S-22153. Adherence to these guidelines is recommended to ensure optimal performance and reproducibility in enzymatic assays.

Product Information

This compound is a chromogenic substrate primarily used for the determination of enzyme activity, particularly in the field of hemostasis. Upon enzymatic cleavage, it releases a chromophore, p-nitroaniline (pNA), which can be quantified spectrophotometrically.

Reconstitution of this compound

Proper reconstitution of the lyophilized this compound substrate is critical for accurate and reproducible results.

Materials Required:

  • This compound lyophilized powder

  • High-purity, sterile distilled or deionized water

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for substrates with low aqueous solubility)

  • Vortex mixer

  • Sterile, light-protected storage vials

Protocol for Reconstitution:

  • Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • Add the appropriate volume of high-purity, sterile water to the vial to achieve the desired stock concentration. For substrates with low water solubility, a small amount of DMSO can be used to aid dissolution, followed by dilution with sterile water. The final DMSO concentration in the reaction mixture should be minimized, preferably not exceeding 1%.

  • Gently vortex the vial until the substrate is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the reconstituted substrate into smaller, single-use volumes in sterile, light-protected vials to minimize freeze-thaw cycles and light exposure.

Storage and Stability

The stability of the reconstituted this compound solution is dependent on the storage conditions. The following table summarizes the recommended storage and stability guidelines.

Storage ConditionReconstituted in Sterile WaterReconstituted in DMSO (followed by aqueous dilution)
Short-Term Storage Several weeks at room temperature (25°C)Stability is decreased; use as soon as possible.
Long-Term Storage > 6 months at 2-8°CNot recommended for long-term storage.
Frozen Storage Not explicitly specified, but generally suitable for long-term storage. Avoid repeated freeze-thaw cycles.Not recommended.

Note: The stability of the substrate is considerably reduced in alkaline buffers. It is also important to prevent contamination by microorganisms and to protect the solution from light for extended periods.

Experimental Protocol: Chromogenic Assay Using this compound

This protocol provides a general framework for a typical chromogenic assay. Specific parameters such as buffer composition, pH, incubation time, and temperature should be optimized for the specific enzyme being assayed.

Materials Required:

  • Reconstituted this compound substrate solution

  • Enzyme solution

  • Assay buffer (e.g., Tris-HCl, HEPES)

  • Microplate reader or spectrophotometer capable of reading absorbance at the appropriate wavelength for pNA (typically 405 nm)

  • 96-well microplate or cuvettes

Assay Procedure:

  • Prepare Reagents: Bring all reagents, including the reconstituted this compound substrate, enzyme solution, and assay buffer, to the desired assay temperature.

  • Assay Setup: In a 96-well microplate or cuvettes, add the appropriate volume of assay buffer.

  • Add Enzyme: Add a specific volume of the enzyme solution to each well/cuvette.

  • Initiate Reaction: Add the reconstituted this compound substrate solution to each well/cuvette to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the enzyme's kinetic properties (Km).

  • Incubation: Incubate the reaction mixture at the optimal temperature for a predetermined period.

  • Measure Absorbance: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm using a microplate reader or spectrophotometer. Kinetic assays involve monitoring the change in absorbance over time, while endpoint assays measure the final absorbance after a fixed incubation time.

  • Data Analysis: The rate of pNA formation is directly proportional to the enzyme activity. Calculate the enzyme activity based on the change in absorbance over time, the molar extinction coefficient of pNA, and the reaction volume.

Visualizations

Diagram 1: Reconstitution and Storage Workflow

G This compound Reconstitution and Storage Workflow cluster_reconstitution Reconstitution cluster_storage Storage A Lyophilized this compound B Bring to Room Temperature A->B Prevent Condensation C Add Sterile Water or Water/DMSO B->C D Vortex to Dissolve C->D E Visually Inspect for Clarity D->E F Aliquot into Light-Protected Vials E->F Prepare for Storage G Short-Term Storage (2-8°C or Room Temp) F->G H Long-Term Storage (2-8°C or Frozen) F->H

Caption: Workflow for the reconstitution and storage of this compound substrate.

Diagram 2: General Chromogenic Assay Protocol

G General Chromogenic Assay Protocol cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Equilibrate Reagents to Assay Temperature B Add Assay Buffer to Plate/Cuvette A->B C Add Enzyme Solution B->C D Add this compound Substrate to Initiate Reaction C->D E Incubate at Optimal Temperature D->E F Measure Absorbance at 405 nm E->F G Calculate Enzyme Activity F->G

Caption: Step-by-step workflow for a general chromogenic assay using this compound.

Application Note: Calculating Thrombin Activity using the Chromogenic Substrate S-2238

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: The topic referenced S-22153, however, the core requirements and common laboratory practice for thrombin measurement point to the chromogenic substrate S-2238. This document focuses on the S-2238 assay.

Principle of the Assay

The S-2238 assay is a chromogenic method used to measure the activity of thrombin (Factor IIa) or other enzymes that are assayed via their effect on thrombin (e.g., Antithrombin).[1][2] The substrate, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline (S-2238), is a short peptide sequence linked to a p-nitroaniline (pNA) molecule.[2][3] In the presence of thrombin, the substrate is cleaved, releasing the chromogenic group pNA.[4][5] The released pNA has a distinct yellow color and a strong absorbance at 405 nm.[1] The rate of the increase in absorbance at 405 nm is directly proportional to the thrombin activity in the sample.[5][6]

The enzymatic reaction is as follows: H-D-Phe-Pip-Arg-pNA ---(Thrombin)---> H-D-Phe-Pip-Arg-OH + pNA (yellow)[5][6]

Materials and Reagents

Table 1: Required Materials and Reagent Preparation
ComponentDescriptionPreparation InstructionsStorage
S-2238 Substrate Chromogenix S-2238™, 25 mg vial (MW: 625.6 g/mol ).[1][2]To create a 1 mM stock solution, reconstitute a 25 mg vial in 40 mL of sterile, distilled water.[1] Mix gently to dissolve. Protect from light.Lyophilized: 2-8°C until expiry.[6] Reconstituted: Stable for over 6 months at 2-8°C.[5][6]
Assay Buffer 50 mM Tris-HCl, pH 8.3, containing 0.15 M NaCl (I=0.15).[6]Dissolve 6.1 g of Tris base in ~900 mL distilled water. Adjust pH to 8.3 (at 25°C) with HCl. Add 8.77 g NaCl. Adjust final volume to 1000 mL.2-8°C for up to 2 months.[1]
Thrombin Standard Human or Bovine Thrombin of known activity (e.g., NIH-U/mL or IU/mL).Prepare a stock solution and a dilution series in the assay buffer to generate a standard curve. For example, dilute to a working stock of 10 NIH-U/mL.Store aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.
Test Samples Purified enzyme, plasma, or other biological fluids.Samples should be diluted in assay buffer to ensure the activity falls within the linear range of the standard curve.Store as required for the specific sample type, typically frozen.
Stop Solution 20% Acetic Acid (optional, for endpoint assays).Dilute concentrated acetic acid with distilled water.Room Temperature.
Equipment - Microplate reader with a 405 nm filter- 37°C incubator- Precision pipettes- 96-well flat-bottom microplates

Experimental Protocol (Kinetic Assay)

This protocol is designed for a 96-well microplate format. It is recommended to run all standards and samples in duplicate or triplicate.

  • Prepare Standard Curve: Create a series of thrombin dilutions from the stock solution using the assay buffer. A typical range might be 0 to 1.0 NIH-U/mL.

  • Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 25 µL of each thrombin standard dilution or diluted test sample to the appropriate wells.

    • Include a "blank" well containing 75 µL of assay buffer only (no enzyme).

  • Pre-incubation: Pre-warm the microplate and the S-2238 substrate solution to 37°C for 5-10 minutes.

  • Initiate Reaction: Add 25 µL of the pre-warmed S-2238 substrate solution to all wells, bringing the total reaction volume to 100 µL.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every 30-60 seconds for 5-10 minutes.

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrate) B Prepare Thrombin Standards & Sample Dilutions A->B C Pipette Buffer, Standards & Samples into 96-well Plate B->C D Pre-incubate Plate & Substrate at 37°C C->D E Add S-2238 Substrate to Initiate Reaction D->E F Kinetic Read at 405 nm in Plate Reader (37°C) E->F G Calculate ΔA/min F->G H Calculate Enzyme Activity (U/mL or nkat/L) G->H

Caption: Workflow for the S-2238 chromogenic assay.

Data Analysis and Calculation

Enzyme activity is calculated from the linear portion of the reaction curve (absorbance vs. time).

Step 1: Determine the Rate of Absorbance Change (ΔA/min) Plot absorbance at 405 nm against time (in minutes) for each well. Determine the slope of the linear phase of this curve. This slope is the rate of reaction, ΔA/min. Subtract the ΔA/min of the blank from all sample and standard readings.

Step 2: Calculate the Rate of pNA Formation using the Beer-Lambert Law The Beer-Lambert law (A = εcl) relates absorbance (A) to concentration (c). To find the rate of product formation in M/min, the following formula is used:

Rate (M/min) = (ΔA/min) / (ε × l)

Where:

  • ΔA/min = Rate of absorbance change from Step 1.

  • ε (epsilon) = Molar extinction coefficient of pNA at 405 nm. This is 9,960 M⁻¹cm⁻¹ .[7][8]

  • l = Path length of the light through the well in cm. For most 96-well plates with a 100 µL volume, this is approximately 0.28 cm . Note: This value should be confirmed for the specific plate and reader used.

Step 3: Calculate Enzyme Activity in Standard Units To express the activity in more common units such as Units/mL (U/mL) or nanokatals/L (nkat/L), adjustments for the total reaction volume and the sample volume are necessary.

  • 1 Unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole (µmol) of substrate per minute.

Formula for Activity (U/mL):

Activity (U/mL) = [Rate (M/min) × V_total (mL)] / [V_sample (mL)] × 10⁶ (µmol/mol) × Dilution Factor

Where:

  • V_total = Total volume in the well (e.g., 0.1 mL).

  • V_sample = Volume of the enzyme sample added to the well (e.g., 0.025 mL).

  • Dilution Factor = The dilution factor of the sample before it was added to the well.

Simplified Formula:

Activity (U/mL) = [ (ΔA/min) / (9960 × l) ] × [ (V_total) / (V_sample) ] × 10⁶ × Dilution Factor

Table 2: Example Calculation

This example uses the volumes from the protocol above.

ParameterValueUnitNotes
Corrected ΔA/min0.050min⁻¹(Sample Rate - Blank Rate)
ε (pNA at 405 nm)9,960M⁻¹cm⁻¹Molar extinction coefficient.[7][8]
Path Length (l)0.28cmAssumed for 100 µL in a 96-well plate.
Total Volume (V_total)0.1mL
Sample Volume (V_sample)0.025mL
Sample Dilution Factor10(e.g., sample was diluted 1:10 before assay)
Rate of pNA Formation 1.79 × 10⁻⁵ M/min = (0.050) / (9960 * 0.28)
Activity in Reaction 1.79 × 10⁻³ µmol/min/mL = 1.79 × 10⁻⁵ (mol/L/min) * 1000 (L/m³) * 10⁻⁶ (m³/mL) * 10⁶ (µmol/mol)
Final Activity (U/mL) 0.716 U/mL = (1.79 × 10⁻³ µmol/min/mL) * (0.1 mL / 0.025 mL) * 10

Note on Unit Conversion:

  • 1 U = 1 µmol/min

  • 1 katal (kat) = 1 mol/s

  • 1 nkat = 10⁻⁹ mol/s = 0.06 U

  • To convert U/mL to nkat/L: nkat/L = U/mL × 16.67

Diagram: Thrombin's Role in Coagulation

G cluster_cascade Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Xa / Va Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin Cleavage

Caption: Simplified role of Thrombin in the coagulation cascade.

References

Troubleshooting & Optimization

Technical Support Center: Assays with S-22153, a Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers utilizing S-22153, a potent melatonin (B1676174) receptor antagonist, in various assay formats. The focus is on troubleshooting and optimizing experimental parameters for radioligand binding assays and functional assays involving the MT1 and MT2 melatonin receptors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which assays is it typically used?

This compound is a high-affinity antagonist for the melatonin receptors MT1 and MT2. It is primarily used in competitive radioligand binding assays to determine the binding affinity of other compounds for these receptors. It can also be used in functional assays to block the effects of melatonin or other agonists, helping to elucidate the role of MT1 and MT2 receptors in cellular signaling pathways.

Q2: What are the key differences between a binding assay and a functional assay for melatonin receptors?

A binding assay, such as a radioligand competition assay, measures the ability of a compound like this compound to physically displace a radiolabeled ligand from the receptor. This provides information about the compound's affinity (Ki) for the receptor. A functional assay, on the other hand, measures the biological response resulting from receptor activation or inhibition. For melatonin receptors, which are typically Gi-coupled, a common functional assay measures the inhibition of cyclic AMP (cAMP) production.

Q3: How do I choose the right radioligand for a binding assay with this compound?

The most commonly used radioligands for melatonin receptor binding assays are 2-[¹²⁵I]-iodomelatonin and [³H]-melatonin. [¹²⁵I]-iodomelatonin offers very high specific activity, making it suitable for detecting receptors expressed at low levels. [³H]-melatonin has lower specific activity but may be preferred for safety reasons or when studying receptor kinetics.

Q4: Why is it important to include a non-specific binding control in my assay?

A non-specific binding control is crucial to distinguish between the radioligand binding to the target receptor and its binding to other cellular components or the assay materials. This is typically achieved by adding a high concentration of a non-radiolabeled ligand (e.g., 10 µM melatonin) to a set of wells. The specific binding is then calculated by subtracting the non-specific binding from the total binding.

Q5: My functional assay results show a high degree of variability. What are the common causes?

High variability in functional assays, such as cAMP assays, can stem from several factors. Inconsistent cell density across wells is a primary cause, as this affects the overall cAMP production.[1] It is essential to ensure a homogenous cell suspension and accurate cell counting. Other factors include variations in incubation times, temperature fluctuations, and inconsistent reagent concentrations.

Troubleshooting Guides

Radioligand Binding Assays
Problem Possible Cause Recommended Solution
High Non-Specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below its Kd value for the receptor.
Insufficient blocking of non-specific sites.Include a blocking agent like bovine serum albumin (BSA) in the binding buffer.[2]
Inadequate washing of filters.Ensure filters are washed rapidly and thoroughly with ice-cold wash buffer to remove unbound radioligand.[2][3]
Low Specific Binding Low receptor expression in the cell or tissue preparation.Use a cell line with higher receptor expression or increase the amount of membrane preparation per well.[4]
Degraded radioligand or this compound.Use fresh or properly stored reagents. Check the expiration date and storage conditions of the radioligand.
Assay has not reached equilibrium.Increase the incubation time. Determine the optimal incubation time by performing a time-course experiment.[3][4]
Inconsistent Results Between Experiments Variations in buffer composition.Prepare fresh buffers for each experiment and ensure consistent pH and ionic strength.
Temperature fluctuations during incubation.Use a calibrated incubator and ensure a consistent temperature throughout the experiment.[5]
Pipetting errors.Calibrate pipettes regularly and use reverse pipetting for viscous solutions.
Functional Assays (cAMP)
Problem Possible Cause Recommended Solution
Weak or No Agonist-Induced Signal Low cell density.Optimize cell density to ensure a sufficient number of receptors for a measurable response.[1]
Inactive agonist or antagonist (this compound).Verify the concentration and activity of your compounds.
cAMP degradation by phosphodiesterases (PDEs).Include a PDE inhibitor, such as IBMX, in the stimulation buffer to allow for cAMP accumulation.[1]
High Basal cAMP Levels Constitutive receptor activity.This can be inherent to the cell line or receptor construct. Ensure you have a proper baseline measurement to quantify the inhibitory effect of the agonist.
Inappropriate stimulation buffer.For longer incubations (>2 hours), use cell culture medium instead of a simple buffer to avoid cellular stress.[1]
Variable EC50/IC50 Values Inconsistent stimulation time.The reaction must reach equilibrium. Optimize the stimulation time for your specific agonist and cell system.[1]
Cell passage number is too high.High-passage cells can exhibit altered signaling responses. Use cells within a defined passage number range.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for melatonin receptors using a competitive binding assay with 2-[¹²⁵I]-iodomelatonin.

Materials:

  • HEK293 cells stably expressing human MT1 or MT2 receptors

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA[3]

  • Radioligand: 2-[¹²⁵I]-iodomelatonin

  • Non-labeled competitor: this compound

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)[2]

  • 96-well plates

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare cell membranes from the HEK293 cells expressing the target receptor.

  • In a 96-well plate, add the following to each well in a final volume of 250 µL of binding buffer:

    • Total Binding: Cell membranes and 2-[¹²⁵I]-iodomelatonin (at a concentration close to its Kd).

    • Non-Specific Binding: Cell membranes, 2-[¹²⁵I]-iodomelatonin, and a high concentration of unlabeled melatonin (e.g., 10 µM).[3]

    • Competition: Cell membranes, 2-[¹²⁵I]-iodomelatonin, and varying concentrations of this compound.

  • Incubate the plate at 37°C for 60-120 minutes to reach equilibrium.[3]

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.[2]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value.

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol outlines a method to assess the antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO cells stably expressing human MT1 or MT2 receptors

  • Stimulation Buffer (e.g., HBSS or serum-free medium)

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • Melatonin (agonist)

  • This compound (antagonist)

  • IBMX (PDE inhibitor)

  • cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)

Procedure:

  • Seed the CHO cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with stimulation buffer.

  • Pre-incubate the cells with varying concentrations of this compound in stimulation buffer containing IBMX for 15-30 minutes.

  • Add melatonin (at a concentration around its EC80) to the wells, along with forskolin to stimulate cAMP production.

  • Incubate for the optimized stimulation time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.[6]

  • Plot the cAMP concentration as a function of the this compound concentration and determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.

Visualizations

Melatonin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melatonin Melatonin (Agonist) MT_Receptor MT1/MT2 Receptor Melatonin->MT_Receptor Binds & Activates S22153 This compound (Antagonist) S22153->MT_Receptor Binds & Blocks G_protein Gi Protein (α, β, γ subunits) MT_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Melatonin receptor signaling pathway and the antagonistic action of this compound.

Radioligand_Binding_Workflow A Prepare Cell Membranes (with MT1/MT2 receptors) B Incubate with Radioligand (e.g., 2-[125I]-iodomelatonin) & this compound A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Measure Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki for this compound) D->E

Caption: Experimental workflow for a competitive radioligand binding assay.

Troubleshooting_Logic Start Inconsistent Assay Results CheckReagents Check Reagent Quality (Age, Storage, Concentration) Start->CheckReagents CheckProtocol Review Protocol Steps (Incubation Time, Temp) Start->CheckProtocol CheckCells Verify Cell Health & Density (Passage Number) Start->CheckCells Optimize Re-optimize Assay Parameters CheckReagents->Optimize CheckProtocol->Optimize CheckCells->Optimize Success Consistent Results Optimize->Success

Caption: A logical approach to troubleshooting inconsistent assay results.

References

Technical Support Center: Troubleshooting High Background in S-22153 Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the S-22153 chromogenic substrate assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues, particularly high background signals, that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and how does it work?

The this compound assay is a chromogenic method used to measure the activity of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. The assay utilizes the synthetic substrate this compound, which is a short peptide sequence linked to a chromophore, p-nitroaniline (pNA). In the presence of active FXa, the enzyme specifically cleaves the substrate, releasing the yellow-colored pNA. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity in the sample.

View the this compound Assay Signaling Pathway

This compound Assay Signaling Pathway Factor Xa Factor Xa Cleaved Peptide Cleaved Peptide Factor Xa->Cleaved Peptide Cleavage This compound (Substrate) This compound (Substrate) This compound (Substrate)->Cleaved Peptide p-Nitroaniline (pNA) p-Nitroaniline (pNA) Cleaved Peptide->p-Nitroaniline (pNA) Spectrophotometer (405 nm) Spectrophotometer (405 nm) p-Nitroaniline (pNA)->Spectrophotometer (405 nm) Measurement

Caption: Enzymatic cleavage of this compound by Factor Xa.

Q2: What are the common causes of high background in the this compound assay?

High background is a frequent issue where a significant absorbance signal is detected even in the absence of the target enzyme (Factor Xa). The primary causes include:

  • Substrate Instability (Autohydrolysis): The this compound substrate can spontaneously break down in the assay buffer, releasing pNA without enzymatic activity. This is often influenced by pH and temperature.

  • Reagent Contamination: One or more of the reagents (e.g., buffer, water, or the substrate itself) may be contaminated with other proteases that can cleave the substrate.

  • Improper Reagent Storage: Incorrect storage of the this compound substrate, especially after reconstitution, can lead to degradation and increased background.

  • Incorrect Assay Conditions: Suboptimal pH, temperature, or incubation time can contribute to higher background readings.

  • Sample-Related Interference: Components within the test sample itself may interfere with the assay, leading to a false-positive signal.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound assays.

View the Troubleshooting Workflow Diagram

Troubleshooting Workflow start High Background Observed check_no_enzyme_control Run 'No-Enzyme' Control start->check_no_enzyme_control high_signal_in_control High Signal in Control? check_no_enzyme_control->high_signal_in_control check_substrate_stability Check Substrate Stability (Autohydrolysis) high_signal_in_control->check_substrate_stability Yes low_signal_in_control Low Signal in Control high_signal_in_control->low_signal_in_control No optimize_assay_conditions Optimize Assay Conditions (pH, Temp, Time) check_substrate_stability->optimize_assay_conditions check_reagent_contamination Check Reagent Contamination prepare_fresh_reagents Prepare Fresh Reagents optimize_assay_conditions->prepare_fresh_reagents issue_resolved Issue Resolved prepare_fresh_reagents->issue_resolved check_sample_interference Check Sample Interference low_signal_in_control->check_sample_interference run_sample_blank Run 'Sample Blank' (Sample + Buffer, no Enzyme/Substrate) check_sample_interference->run_sample_blank high_signal_in_blank High Signal in Blank? run_sample_blank->high_signal_in_blank sample_treatment Consider Sample Pre-treatment/Dilution high_signal_in_blank->sample_treatment Yes high_signal_in_blank->issue_resolved No sample_treatment->issue_resolved

Caption: Logical workflow for troubleshooting high background.

Problem: High Signal in "No-Enzyme" Control

A high signal in a well containing all assay components except for Factor Xa is a clear indication that the background is not due to the enzyme's activity.

Possible Cause 1: Substrate Autohydrolysis

The this compound substrate is hydrolyzing spontaneously in the assay buffer.

  • Solution:

    • Optimize Incubation Time and Temperature: Reduce the incubation time and/or temperature. Perform a time-course experiment without the enzyme to determine the rate of autohydrolysis under your current conditions.

    • Adjust pH: The stability of p-nitroanilide substrates can be pH-dependent. Ensure your assay buffer pH is within the optimal range for both enzyme activity and substrate stability. Consider testing a range of pH values.

    • Substrate Concentration: Use the lowest concentration of this compound that still provides a robust signal with the enzyme.

Possible Cause 2: Reagent Contamination

Your buffer, water, or substrate stock solution may be contaminated with proteases.

  • Solution:

    • Use High-Purity Reagents: Always use high-quality, protease-free water and buffer components.

    • Prepare Fresh Solutions: Prepare fresh buffer and substrate solutions for each experiment.

    • Proper Handling: Use sterile, disposable labware to prevent cross-contamination.

Problem: Background Increases with Sample Addition

If the background signal is low in the "no-enzyme" control but increases when your sample is added (without Factor Xa), the issue may be related to your sample.

Possible Cause: Interfering Substances in the Sample

Components in your sample may be causing a colorimetric interference or contain substances that can non-enzymatically cleave the substrate.

  • Solution:

    • Run a Sample Blank: Prepare a control well containing your sample and the assay buffer but without the this compound substrate. A high reading in this well indicates intrinsic color from your sample. Subtract this value from your experimental wells.

    • Sample Dilution: Dilute your sample to a concentration that minimizes the interference while still allowing for the detection of Factor Xa activity.

    • Sample Pre-treatment: Depending on the nature of your sample, pre-treatment steps like centrifugation or filtration may be necessary to remove interfering substances.

Experimental Protocols

Protocol 1: Assessing Substrate Stability (Autohydrolysis)

This protocol helps determine the rate of non-enzymatic breakdown of this compound under your specific assay conditions.

  • Prepare your standard assay buffer.

  • Add the this compound substrate to the buffer at the final concentration used in your assay.

  • Dispense the mixture into the wells of a microplate.

  • Incubate the plate at your standard assay temperature.

  • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30-60 minutes).

  • Plot the absorbance values against time. A significant increase in absorbance over time indicates substrate instability.

Time (minutes)Absorbance at 405 nm (Example)
00.050
50.055
100.060
150.065
300.080
600.110
Protocol 2: Standard this compound Assay for Factor Xa Activity

This is a general protocol that should be optimized for your specific experimental needs.

Reagents:

  • Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3.

  • Factor Xa: Prepare a stock solution and dilute to the desired concentration in assay buffer immediately before use.

  • This compound Substrate: Reconstitute the lyophilized powder in sterile, high-purity water to create a stock solution. Further dilute in assay buffer to the final working concentration.

  • Stop Solution (Optional): e.g., 20% acetic acid. This can be used to stop the reaction at a specific time point for endpoint assays.

Procedure (96-well plate format):

  • Add 50 µL of assay buffer to all wells.

  • Add 10 µL of your sample or Factor Xa standard to the appropriate wells.

  • For background control wells, add 10 µL of the sample buffer.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

  • Initiate the reaction by adding 40 µL of the pre-warmed this compound substrate solution to all wells.

  • Immediately start measuring the absorbance at 405 nm in a kinetic plate reader at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.

  • Alternatively, for an endpoint assay, incubate for a fixed period and then add 25 µL of stop solution. Read the final absorbance at 405 nm.

ComponentSample WellStandard WellBackground Well
Assay Buffer50 µL50 µL50 µL
Sample10 µL--
Factor Xa Standard-10 µL-
Sample Buffer--10 µL
This compound Substrate40 µL40 µL40 µL
Total Volume 100 µL 100 µL 100 µL

Data Presentation: Recommended Concentration Ranges

The optimal concentrations of Factor Xa and this compound will depend on your specific assay conditions and the expected level of enzyme activity. The following table provides general starting ranges for optimization.

ReagentRecommended Starting Concentration RangeNotes
Factor Xa1 - 10 nMThe final concentration should result in a linear rate of substrate cleavage over the desired time course.
This compound0.1 - 0.5 mMHigher concentrations may lead to increased substrate autohydrolysis. A concentration at or below the Km value is often a good starting point.

By systematically working through these troubleshooting steps and optimizing your assay protocol, you can minimize high background and obtain reliable and reproducible results with the this compound assay.

Technical Support Center: Enhancing Chromogenic Assay Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of chromogenic substrate assays. While the query specifically mentioned "S-22153 assay," this term does not correspond to a standardized, widely recognized assay in the scientific literature. It is possible that "this compound" refers to an internal laboratory nomenclature or a specific component, such as a chromogenic substrate. Chromogenic substrates are often designated with an "S-" followed by a number.

Therefore, this technical support center will address the principles of improving sensitivity for chromogenic assays in general, which will be applicable to a wide range of specific assays involving such substrates.

Frequently Asked Questions (FAQs)

Q1: What is a chromogenic assay and how does it work?

A chromogenic assay is a method used to detect and quantify a specific substance. The principle behind it is an enzymatic reaction that results in a colored product. In a typical setup, an enzyme is linked to a detection molecule (like an antibody). When the specific substrate for this enzyme is added, the enzyme catalyzes a reaction that converts the substrate into a colored compound. The intensity of the color, which can be measured with a spectrophotometer, is proportional to the amount of the substance of interest.[1]

Q2: What are the key factors that influence the sensitivity of a chromogenic assay?

Several factors can impact the sensitivity of a chromogenic assay, including:

  • Enzyme-Substrate Kinetics: The efficiency of the enzyme in converting the substrate to a colored product.

  • Reagent Concentrations: The concentrations of antibodies, enzymes, and the chromogenic substrate.

  • Incubation Times and Temperatures: The duration and temperature of each step of the assay can significantly affect the reaction rates.

  • Washing Steps: Inadequate washing can lead to high background noise, which masks the true signal.

  • Matrix Effects: Components in the sample (e.g., plasma, serum) can interfere with the assay's chemical reactions.

Q3: How can I reduce high background in my assay?

High background can obscure the specific signal and reduce sensitivity. To reduce it:

  • Optimize Blocking: Ensure that a suitable blocking buffer is used to prevent non-specific binding of reagents to the plate.

  • Increase Washing: Increase the number and duration of wash steps to remove unbound reagents.[2]

  • Check Reagent Purity: Ensure that all reagents, especially the enzyme conjugate and substrate, are not contaminated.

  • Use High-Quality Plates: Use plates designed for ELISAs or other colorimetric assays to minimize non-specific binding.

Troubleshooting Guide: Improving Assay Sensitivity

This section provides specific troubleshooting advice for common issues related to low assay sensitivity.

Issue 1: Weak or No Signal

A weak or absent signal is a common problem that can be addressed by systematically evaluating the assay components and procedure.

Possible Cause Recommended Action
Suboptimal Reagent Concentration Perform a titration experiment to determine the optimal concentrations of the capture and detection antibodies/reagents.
Inactive Enzyme Ensure the enzyme-conjugate has been stored correctly and has not expired. Consider using a fresh batch of enzyme.
Incorrect Substrate Preparation Prepare the chromogenic substrate solution immediately before use and protect it from light.
Insufficient Incubation Time Increase the incubation time for the enzyme-substrate reaction. Monitor the color development and stop the reaction when the desired signal is achieved.[1]
Incorrect Wavelength Reading Verify that the spectrophotometer is set to the correct wavelength for the specific chromogenic substrate used.
Issue 2: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of the data.

Possible Cause Recommended Action
Pipetting Errors Ensure accurate and consistent pipetting technique. Use calibrated pipettes and fresh tips for each sample and reagent.
Uneven Temperature Across the Plate Incubate the plate in a temperature-controlled environment and avoid stacking plates during incubation.[3]
Edge Effects To minimize evaporation and temperature gradients, fill the outer wells with buffer or water and do not use them for samples or standards.
Inadequate Mixing Gently tap the plate after adding reagents to ensure proper mixing.

Experimental Protocols

Protocol 1: Optimizing Enzyme-Conjugate Concentration

This protocol describes a method for determining the optimal concentration of the enzyme-conjugate to maximize the signal-to-noise ratio.

  • Plate Coating: Coat a 96-well microplate with the capture antibody/antigen according to your standard protocol.

  • Blocking: Block the plate to prevent non-specific binding.

  • Sample/Standard Addition: Add a known concentration of your analyte (or a positive control) to a set of wells and a blank (buffer only) to another set.

  • Enzyme-Conjugate Dilution Series: Prepare a series of dilutions of your enzyme-conjugate (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.).

  • Incubation: Add the different dilutions of the enzyme-conjugate to the wells (both positive and blank) and incubate according to your standard protocol.

  • Washing: Wash the plate thoroughly.

  • Substrate Addition: Add the chromogenic substrate and incubate for a fixed amount of time.

  • Reading: Stop the reaction and read the absorbance at the appropriate wavelength.

  • Analysis: Calculate the signal-to-noise ratio (Absorbance of positive control / Absorbance of blank) for each dilution. The optimal concentration is the one that gives the highest signal-to-noise ratio.

Visualizing Experimental Workflows and Pathways

General Chromogenic Assay Workflow

AssayWorkflow cluster_prep Plate Preparation cluster_reaction Assay Reaction cluster_readout Data Acquisition Coating 1. Plate Coating (Capture Antibody/Antigen) Blocking 2. Blocking (Prevent non-specific binding) Coating->Blocking Sample 3. Add Sample/Standard Blocking->Sample Detection 4. Add Detection Reagent (e.g., Enzyme-linked Antibody) Sample->Detection Substrate 5. Add Chromogenic Substrate Detection->Substrate ColorDev 6. Color Development Substrate->ColorDev Stop 7. Stop Reaction ColorDev->Stop Read 8. Read Absorbance Stop->Read

Caption: A generalized workflow for a typical chromogenic assay.

Troubleshooting Logic for Low Sensitivity

TroubleshootingSensitivity Start Low Assay Sensitivity CheckSignal Weak or No Signal? Start->CheckSignal CheckBackground High Background? CheckSignal->CheckBackground No OptimizeReagents Optimize Reagent Concentrations (Titration) CheckSignal->OptimizeReagents Yes OptimizeBlocking Optimize Blocking Step (Buffer, time) CheckBackground->OptimizeBlocking Yes End Sensitivity Improved CheckBackground->End No CheckEnzyme Check Enzyme Activity (Fresh stock, storage) OptimizeReagents->CheckEnzyme IncreaseIncubation Increase Incubation Time/Temp CheckEnzyme->IncreaseIncubation IncreaseIncubation->End ImproveWashing Improve Washing Steps (Increase volume/repeats) OptimizeBlocking->ImproveWashing CheckReagents Check for Contaminated Reagents ImproveWashing->CheckReagents CheckReagents->End

Caption: A decision tree for troubleshooting low assay sensitivity.

References

S-22153 stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of the melatonin (B1676174) receptor antagonist, S-22153. The information provided is based on general principles of pharmaceutical stability testing. Due to the limited availability of specific stability data for this compound in publicly accessible literature, some sections include hypothesized scenarios and pathways to guide researchers in their experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q2: I observe precipitation in my this compound solution after thawing. What should I do?

A2: Precipitation upon thawing may indicate that the compound has come out of solution. Gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. If the precipitate does not redissolve, it may be a sign of degradation or insolubility in the chosen solvent at that concentration. Consider preparing a fresh stock solution or filtering the solution if redissolving is unsuccessful, though the latter may alter the concentration.

Q3: How can I assess the stability of this compound in my specific experimental buffer?

A3: To assess the stability of this compound in your experimental buffer, a pilot stability study is recommended. This involves incubating a known concentration of this compound in the buffer at the intended experimental temperature for various durations. Samples should be taken at different time points and analyzed by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound have not been extensively published, compounds with similar functional groups can be susceptible to hydrolysis, oxidation, and photolysis. Forced degradation studies are typically performed to identify potential degradation products and pathways. These studies involve exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidizing agents.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of this compound in vitro/in vivo.

This issue could be related to the degradation of the compound, leading to a lower effective concentration.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Check the age and storage conditions of your stock solution.

    • If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock.

    • Quantify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).

  • Assess Stability in Working Solution:

    • Determine the stability of this compound in your final experimental medium at the working concentration and temperature.

    • Analyze samples at the beginning and end of the experiment to check for degradation.

  • Review Experimental Protocol:

    • Ensure that the experimental conditions (e.g., pH, presence of reactive species) are not promoting the degradation of this compound.

Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.

The presence of new peaks in the chromatogram may indicate the formation of degradation products.

Troubleshooting Steps:

  • Perform Forced Degradation Studies:

    • Conduct forced degradation studies to intentionally generate degradation products. This can help in confirming if the unknown peaks are indeed degradants.

    • Common conditions for forced degradation include acid/base hydrolysis, oxidation (e.g., with H₂O₂), thermal stress, and photostability testing.

  • Develop a Stability-Indicating Method:

    • Optimize your HPLC method to ensure baseline separation of the parent this compound peak from all potential degradation product peaks. This is crucial for accurate quantification.

  • Characterize Degradation Products:

    • If significant degradation is observed, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Quantitative Data Summary

Due to the lack of specific published stability data for this compound, the following table presents hypothetical data from a forced degradation study to illustrate how such data would be presented.

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C85.2%DP1, DP2
0.1 M NaOH24 hours60°C78.5%DP3, DP4
3% H₂O₂24 hoursRoom Temp92.1%DP5
Heat48 hours80°C95.8%DP1
Light (ICH Q1B)1.2 million lux hoursRoom Temp98.3%None Detected

DP = Degradation Product

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in an appropriate solvent (e.g., DMSO) to the desired final concentration.

  • Use sonication or gentle warming if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

Protocol 2: General Procedure for a Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photolytic stress).

  • Stress Conditions:

    • Acid/Base Hydrolysis: Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidation: Incubate the solution with an oxidizing agent (e.g., H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid powder or a solution to elevated temperatures.

    • Photodegradation: Expose the solid powder or a solution to a controlled light source as per ICH Q1B guidelines.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and quantify the major degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Stress Media prep_stock->prep_working acid_base Acid/Base Hydrolysis prep_working->acid_base oxidation Oxidation prep_working->oxidation thermal Thermal Stress prep_working->thermal photo Photolytic Stress prep_working->photo hplc_analysis HPLC Analysis acid_base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_degradation Hypothetical Degradation Pathways S22153 This compound (Parent Compound) hydrolysis Hydrolysis Products (e.g., amide bond cleavage) S22153->hydrolysis Acid/Base oxidation Oxidation Products (e.g., N-oxide formation) S22153->oxidation Oxidizing Agent photolysis Photodegradation Products (e.g., ring cleavage) S22153->photolysis Light Exposure

Caption: Hypothesized degradation pathways for this compound.

References

Optimizing Incubation Time for Plasma Kallikrein Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing incubation times for chromogenic assays involving plasma kallikrein and its substrates. While the specific substrate S-22153 was queried, publicly available scientific literature and product information predominantly reference substrates such as S-2302 for the measurement of plasma kallikrein activity. The following information is based on established protocols for these analogous chromogenic substrates.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of a chromogenic plasma kallikrein assay?

A chromogenic assay for plasma kallikrein is primarily used to determine the enzymatic activity of plasma kallikrein. This is crucial in research and clinical settings for studying the kallikrein-kinin system, which is involved in processes like inflammation, blood pressure regulation, coagulation, and pain.[1] Dysregulation of this system is implicated in diseases such as Hereditary Angioedema (HAE).[1]

Q2: What is the principle behind the chromogenic assay for plasma kallikrein activity?

The assay utilizes a synthetic chromogenic substrate, such as H-D-Pro-Phe-Arg-p-nitroanilide (pNA) (e.g., S-2302), which is specifically cleaved by plasma kallikrein.[1][2] This cleavage releases the chromophore p-nitroaniline (pNA), resulting in a yellow color. The rate of pNA release, measured by the change in absorbance at 405 nm, is directly proportional to the plasma kallikrein activity in the sample.[1][2]

Q3: What is a typical incubation time for a plasma kallikrein chromogenic assay?

Incubation times can vary depending on the specific protocol and the activity of the enzyme in the sample. Generally, for an endpoint assay, a defined incubation period, for instance, 5 to 15 minutes at 37°C, is common after the addition of the substrate.[3][4] For kinetic assays, the absorbance is monitored continuously.[3]

Q4: What factors can influence the optimal incubation time?

Several factors can affect the ideal incubation time, including:

  • Enzyme Concentration: Higher concentrations of plasma kallikrein will lead to a faster reaction, potentially requiring a shorter incubation time.[3]

  • Substrate Concentration: The concentration of the chromogenic substrate can influence the reaction rate.

  • Temperature: Enzyme activity is temperature-dependent. Assays are typically performed at 37°C to ensure optimal activity.[3][4]

  • pH: The pH of the assay buffer is critical for enzyme function, with a physiological pH of 7.4-7.8 generally being optimal.[3]

  • Presence of Inhibitors: If testing for inhibitors, a pre-incubation step of the inhibitor with the enzyme (e.g., 15-30 minutes) is often required before adding the substrate.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or Low Signal (Low Absorbance) Inactive Enzyme: Plasma kallikrein may have degraded due to improper sample handling or storage.Ensure proper blood collection (e.g., in sodium citrate) and immediate processing or appropriate frozen storage.[2][5] Avoid repeated freeze-thaw cycles.
Incorrect Reagent Preparation: Substrate or buffer may be expired or improperly prepared.Prepare fresh reagents and verify concentrations and pH.
Sub-optimal Assay Conditions: Incubation temperature or time may be insufficient.Ensure the assay is performed at 37°C.[3][4] Increase the incubation time if the reaction is proceeding slowly.
High Background Signal Contamination: Reagents or samples may be contaminated with other proteases.Use high-quality, pure reagents. Consider adding a cocktail of inhibitors for other serine proteases if using plasma samples.[3]
Spontaneous Substrate Degradation: The chromogenic substrate may be unstable.Prepare substrate solutions fresh for each experiment and protect from light.
High Variability Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.Use calibrated pipettes and pre-wet the tips before dispensing. Ensure thorough mixing after adding each reagent.[3]
Edge Effects: Evaporation or temperature gradients in the outer wells of a microplate.Avoid using the outer wells of the plate or fill them with a blank solution. Ensure uniform temperature across the plate during incubation.[3]
Incomplete Mixing: Reagents not being homogenously mixed in the wells.Gently tap the plate or use a plate shaker to ensure proper mixing.[3]
Non-linear Reaction Rate (Kinetic Assay) Substrate Depletion: The substrate is being consumed too quickly by a high concentration of the enzyme.Dilute the enzyme sample or use a higher initial substrate concentration.
Enzyme Instability: The enzyme is losing activity over the course of the assay.Check the stability of plasma kallikrein under your specific assay conditions (buffer, pH, temperature).

Experimental Protocols

Protocol 1: Endpoint Chromogenic Assay for Plasma Kallikrein Activity

This protocol is a general guideline and may require optimization for your specific experimental conditions.

Materials:

  • Citrated human plasma sample

  • Tris Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)[3]

  • Chromogenic Substrate (e.g., S-2302, H-D-Pro-Phe-Arg-pNA)

  • 20% Acetic Acid (Stop Solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Procedure:

  • Sample Preparation: Dilute the plasma sample in Tris buffer. The optimal dilution factor should be determined empirically.

  • Pre-incubation: Add the diluted plasma to the wells of a 96-well plate and pre-incubate at 37°C for 3-5 minutes.[4]

  • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5, 10, or 15 minutes). This is the key step for optimization.

  • Reaction Termination: Stop the reaction by adding 20% acetic acid to each well.[4]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Blank Correction: Prepare a blank for each sample by adding the reagents in the reverse order (stop solution first) without incubation. Subtract the blank absorbance from the sample absorbance.

Protocol 2: Kinetic Assay for Determining Optimal Incubation Time

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Reaction Initiation: Add the chromogenic substrate to each well.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total period of 15-30 minutes.

  • Data Analysis: Plot the absorbance against time. The optimal incubation time for an endpoint assay will be within the linear range of this curve.

Data Presentation

Table 1: Example Data for Incubation Time Optimization

Incubation Time (minutes)Absorbance at 405 nm (Sample 1)Absorbance at 405 nm (Sample 2)
00.0520.055
20.1580.260
40.2650.465
60.3720.670
80.4780.875
100.5831.080
120.6801.250
140.7751.400
160.8601.520
180.9351.610
200.9901.680

Note: The optimal incubation time should be chosen from the linear portion of the reaction curve to ensure that the reaction rate is proportional to the enzyme concentration.

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Sample_Prep Prepare Plasma Sample (Dilute in Assay Buffer) Pre_Incubate Pre-incubate Diluted Plasma (37°C, 3-5 min) Sample_Prep->Pre_Incubate Reagent_Prep Prepare Reagents (Substrate, Buffer, Stop Solution) Add_Substrate Initiate Reaction (Add Chromogenic Substrate) Reagent_Prep->Add_Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C (Variable Time Points) Add_Substrate->Incubate Stop_Reaction Terminate Reaction (Add Acetic Acid) Incubate->Stop_Reaction Read_Absorbance Measure Absorbance (405 nm) Stop_Reaction->Read_Absorbance Plot_Data Plot Absorbance vs. Time Read_Absorbance->Plot_Data Determine_Optimal_Time Identify Linear Range for Optimal Incubation Time Plot_Data->Determine_Optimal_Time

Caption: Workflow for optimizing incubation time in a plasma kallikrein chromogenic assay.

Troubleshooting_Logic Troubleshooting Flowchart for Sub-optimal Results cluster_reagents Reagent Issues cluster_enzyme Enzyme Issues cluster_protocol Protocol Issues cluster_instrument Instrument Issues Start Sub-optimal Results (Low Signal or High Variability) Check_Reagents Check Reagents (Freshness, Preparation, pH) Start->Check_Reagents Check_Enzyme Check Enzyme Source (Sample Handling, Storage) Start->Check_Enzyme Check_Protocol Review Assay Protocol (Temperatures, Volumes, Times) Start->Check_Protocol Check_Instrumentation Verify Instrument Settings (Wavelength, Calibration) Start->Check_Instrumentation Prepare_Fresh Prepare Fresh Reagents Check_Reagents->Prepare_Fresh Validate_pH Validate Buffer pH Check_Reagents->Validate_pH Use_New_Aliquot Use a Fresh Sample Aliquot Check_Enzyme->Use_New_Aliquot Review_Handling Review Sample Collection and Storage Procedures Check_Enzyme->Review_Handling Verify_Temp Confirm 37°C Incubation Check_Protocol->Verify_Temp Calibrate_Pipettes Calibrate Pipettes Check_Protocol->Calibrate_Pipettes Optimize_Time Re-optimize Incubation Time Check_Protocol->Optimize_Time Confirm_Wavelength Confirm 405 nm Reading Check_Instrumentation->Confirm_Wavelength Run_Control Run a Known Positive Control Check_Instrumentation->Run_Control

Caption: A logical troubleshooting guide for common issues in chromogenic assays.

References

Interference in S-22153 assays from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-22153 and other Factor Xa chromogenic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from biological samples and ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a designation for a type of chromogenic substrate used to measure the activity of a specific enzyme. In the context of coagulation and hemostasis research, this substrate is typically a short peptide sequence coupled to a chromophore, most commonly p-nitroanilide (pNA). The substrate is specifically cleaved by activated Factor X (Factor Xa), a key enzyme in the blood coagulation cascade.[1][2][3] The enzymatic cleavage releases the pNA group, which produces a yellow color that can be quantified spectrophotometrically at 405 nm.[4] Therefore, the rate of color development is directly proportional to the Factor Xa activity in the sample.

Q2: What are the common sources of interference in this compound assays when using biological samples?

When working with biological samples, particularly plasma and serum, several endogenous substances can interfere with this compound assays and lead to inaccurate results. The most common sources of interference are:

  • Hemolysis: The release of hemoglobin from red blood cells can absorb light at the same wavelength as pNA, leading to falsely elevated absorbance readings.[5][6][7][8]

  • Icterus (High Bilirubin): Elevated levels of bilirubin (B190676) can also interfere with absorbance measurements, causing inaccurate results.[5][6][8]

  • Lipemia (High Lipids): Turbidity caused by high levels of lipids in the sample can scatter light and affect the accuracy of spectrophotometric readings.[6][8]

  • Other Proteases: The presence of other proteases in the sample that can cleave the chromogenic substrate may lead to non-specific color development.[9]

Q3: How can I minimize interference from my biological samples?

Minimizing interference starts with proper sample collection and handling. Here are some key recommendations:

  • Sample Collection: Employ proper phlebotomy techniques to avoid hemolysis. Ensure tubes are filled to the correct volume and gently inverted to mix with anticoagulants.[10][11][12][13]

  • Sample Processing: Centrifuge blood samples as soon as possible after collection to separate plasma or serum.[11] For plasma, a double-centrifugation step can help to obtain platelet-poor plasma and reduce the risk of platelet activation, which can interfere with coagulation assays.

  • Visual Inspection: Always visually inspect your samples for signs of hemolysis (pink to red color), icterus (dark yellow to brown color), and lipemia (cloudy or milky appearance) before starting the assay.

  • Sample Dilution: Diluting the plasma sample can sometimes mitigate the effects of interfering substances. However, it is crucial to validate that the dilution does not affect the accuracy of the assay.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from the enzymatic reaction, reducing the assay's sensitivity and accuracy.

Potential Cause Recommended Solution
Contaminated Reagents Use fresh, high-purity water and reagents. Ensure proper storage of all kit components.
Insufficient Washing If applicable to the assay format (e.g., ELISA-style), increase the number of wash steps or the volume of wash buffer to effectively remove unbound components.[14][15]
Non-specific Binding In assays involving plate coating, ensure optimal blocking by using an appropriate blocking buffer and adequate incubation time.[14][16]
Substrate Instability Protect the chromogenic substrate from light and prepare it fresh before each use.
Issue 2: Inaccurate or Inconsistent Results

Inaccurate or inconsistent results can arise from various factors, including the presence of interfering substances in the biological samples.

Potential Interferent Effect on Assay Troubleshooting Steps
Hemolysis (Hemoglobin) Falsely increases absorbance, leading to an underestimation of heparin levels in anti-Xa assays.[5][7] Interference can occur at plasma hemoglobin levels above 70 mg/dL.[5]Visually inspect samples for hemolysis. If present, request a new sample. If a new sample is not available, note the hemolysis in the results and interpret with caution.
Icterus (Bilirubin) Can cause a negative bias in some optical detection systems.[6] Interference may be significant at bilirubin concentrations above 30 mg/dL.[6][8]Note the icteric nature of the sample. If possible, use an analyzer with a different detection method (e.g., mechanical) that is less susceptible to this interference.
Lipemia (Lipids) Can lead to analytical errors in photometric assays due to light scatter.[6] Interference may be observed with lipid concentrations >500 mg/dL.[8]High-speed centrifugation of the sample may be necessary to pellet the lipids before analysis.

Experimental Protocols

General Protocol for a Factor Xa Chromogenic Assay

This protocol provides a general workflow for measuring Factor Xa activity in a plasma sample using a chromogenic substrate. Specific volumes and incubation times may vary depending on the manufacturer's instructions for the particular this compound-type reagent kit.

Materials:

  • Test Plasma (Platelet-Poor Plasma)

  • Factor Xa Chromogenic Substrate (e.g., a formulation of Bz-Ile-Glu-Gly-Arg-pNA)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3)

  • Microplate Reader with a 405 nm filter

  • Microplates

Procedure:

  • Reagent Preparation: Prepare the chromogenic substrate and assay buffer according to the manufacturer's instructions. Pre-warm all reagents and samples to 37°C.

  • Sample Preparation: Dilute the test plasma in the assay buffer as required. A common starting dilution is 1:10.

  • Reaction Initiation: In a microplate well, add the diluted plasma sample.

  • Enzyme Activation (if applicable for the specific assay): Add the activating reagent for Factor X if the assay is designed to measure total Factor X.

  • Substrate Addition: Add the pre-warmed chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over a set period (e.g., every 15 seconds for 2 minutes).

  • Data Analysis: The rate of pNA release (ΔOD/min) is proportional to the Factor Xa activity in the sample. Calculate the activity based on a standard curve generated with known concentrations of Factor Xa.

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Reagents reaction_setup Set up Reaction in Microplate reagent_prep->reaction_setup sample_prep Prepare Plasma Sample sample_prep->reaction_setup substrate_add Add Chromogenic Substrate reaction_setup->substrate_add kinetic_read Kinetic Reading at 405 nm substrate_add->kinetic_read data_analysis Calculate ΔOD/min kinetic_read->data_analysis results Determine Factor Xa Activity data_analysis->results interference_pathway cluster_sample Biological Sample cluster_interferents Potential Interferents cluster_assay Assay Measurement cluster_result Outcome plasma Plasma/Serum hemoglobin Hemoglobin plasma->hemoglobin bilirubin Bilirubin plasma->bilirubin lipids Lipids plasma->lipids spectro Spectrophotometric Reading (405 nm) hemoglobin->spectro Spectral Interference bilirubin->spectro Spectral Interference lipids->spectro Light Scatter result Inaccurate Result spectro->result troubleshooting_logic start Inaccurate Results? check_sample Visually Inspect Sample start->check_sample is_hemolyzed Hemolysis? check_sample->is_hemolyzed is_icteric Icterus? is_hemolyzed->is_icteric No request_new Request New Sample is_hemolyzed->request_new Yes is_lipemic Lipemia? is_icteric->is_lipemic No proceed Proceed with Caution & Note Interference is_icteric->proceed Yes centrifuge High-Speed Centrifugation is_lipemic->centrifuge Yes valid_result Valid Result is_lipemic->valid_result No request_new->valid_result centrifuge->proceed proceed->valid_result

References

Technical Support Center: S-2238 Chromogenic Substrate Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the S-2238 chromogenic substrate for thrombin activity assays.

Frequently Asked Questions (FAQs)

Q1: What is S-2238 and for which enzyme is it a substrate?

S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride) is a highly specific chromogenic substrate for the serine protease, thrombin.[1][2][3][4][5] Upon cleavage by thrombin at the arginine-p-nitroaniline bond, the chromophore p-nitroaniline (pNA) is released. The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity in the sample.[3][6]

Q2: What is substrate inhibition and can it occur with S-2238?

Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at supra-optimal substrate concentrations.[7] This can occur when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive ternary complex. While S-2238 is a highly effective substrate for thrombin, like many enzyme-substrate pairs, using it at excessively high concentrations can potentially lead to substrate inhibition. An optimal concentration of S-2238 was found to be 0.37 mmol/L in one study.[8]

Q3: What are the typical kinetic parameters for S-2238 with thrombin?

The Michaelis-Menten constant (K_m) is a key parameter indicating the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value signifies a higher affinity of the enzyme for the substrate.[3] The kinetic parameters for S-2238 with human and bovine thrombin are summarized in the table below.

Quantitative Data Summary

Table 1: Kinetic Parameters of Thrombin with S-2238 Substrate

Enzyme SourceK_m (mol/L)V_max (mol/min/NIH-U)Assay Conditions
Human Thrombin0.7 x 10⁻⁵1.7 x 10⁻⁷0.05 mol/L Tris buffer, pH 8.3, I=0.15, 37°C
Bovine Thrombin0.9 x 10⁻⁵2.2 x 10⁻⁷0.05 mol/L Tris buffer, pH 8.3, I=0.15, 37°C
Bovine α-Thrombin3.65 x 10⁻⁶15.17 x 10⁻⁶ (µM/min)Not specified

Data compiled from multiple sources.[2][6][9]

Experimental Protocols

Protocol 1: Determining Optimal S-2238 Concentration to Avoid Substrate Inhibition

This protocol outlines a method to determine the optimal S-2238 concentration for your specific experimental conditions, thereby avoiding potential substrate inhibition.

Objective: To identify the S-2238 concentration that yields the maximum reaction velocity without causing inhibition.

Materials:

  • Purified thrombin (human or bovine) of known activity

  • S-2238 chromogenic substrate

  • Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.15 M NaCl and 0.1% BSA)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplate

Procedure:

  • Prepare a series of S-2238 dilutions in assay buffer. A suggested range is from 0.05 mM to 1.0 mM, including several points around the reported K_m value (approximately 7-9 µM).

  • Prepare a working solution of thrombin in assay buffer. The final concentration should be kept constant across all wells. A concentration of 0.03-0.04 NIH-U/mL is a good starting point.[1][6]

  • Set up the assay plate:

    • Add a fixed volume of thrombin solution to each well.

    • Add an equal volume of each S-2238 dilution to the corresponding wells.

    • Include a blank control for each substrate concentration containing buffer instead of thrombin.

  • Incubate the plate at a constant temperature (e.g., 37°C).

  • Monitor the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) using the kinetic mode of the microplate reader.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the absorbance versus time curve.

  • Plot the reaction velocity (V₀) against the S-2238 concentration. The resulting graph should initially show a hyperbolic increase in velocity with increasing substrate concentration, followed by a plateau at V_max. If substrate inhibition occurs, the velocity will decrease at higher substrate concentrations.

  • Determine the optimal S-2238 concentration , which is the concentration that gives the maximum velocity before any potential decrease is observed. For routine assays, a concentration of 2-3 times the K_m is often recommended.

Troubleshooting Guide

Issue: Lower than expected thrombin activity.

Possible Cause Troubleshooting Step
Substrate Inhibition The concentration of S-2238 is too high. Perform a substrate titration experiment (see Protocol 1) to determine the optimal concentration for your assay conditions.
Incorrect Buffer pH The optimal pH for thrombin activity is typically between 7.4 and 8.4.[3][8] Prepare fresh buffer and verify the pH.
Degraded Thrombin Thrombin can lose activity over time, especially with improper storage. Use a fresh aliquot of thrombin and ensure it is stored correctly (typically at -20°C or -80°C).
Inhibitors in Sample The sample may contain endogenous or exogenous thrombin inhibitors (e.g., heparin, antithrombin). Consider sample purification or use specific protocols designed to minimize inhibitor interference.

Issue: High background absorbance.

Possible Cause Troubleshooting Step
Substrate Autohydrolysis S-2238 can undergo slow spontaneous hydrolysis. Prepare fresh substrate solutions for each experiment and store the stock solution protected from light at 2-8°C.[1][6]
Contaminated Reagents Buffer or other reagents may be contaminated with proteases. Use high-purity reagents and sterile techniques.
Non-enzymatic pNA release Light exposure can cause the release of pNA. Protect the substrate and reaction plate from direct light.

Visualizations

Signaling Pathway

coagulation_cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway cluster_assay S-2238 Assay Tissue Factor (TF) Tissue Factor (TF) VIIa VIIa Tissue Factor (TF)->VIIa TF:VIIa TF:VIIa VIIa->TF:VIIa X X TF:VIIa->X Activates Xa Xa X->Xa Prothrombin (II) Prothrombin (II) Xa->Prothrombin (II) Activates XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI Activates XIa XIa XI->XIa IX IX XIa->IX Activates IXa IXa IX->IXa IXa->X Activates Thrombin (IIa) Thrombin (IIa) Prothrombin (II)->Thrombin (IIa) Fibrinogen (I) Fibrinogen (I) Thrombin (IIa)->Fibrinogen (I) Cleaves S-2238 S-2238 Thrombin (IIa)->S-2238 Cleaves V V Thrombin (IIa)->V Activates VIII VIII Thrombin (IIa)->VIII Activates Fibrin Fibrin Fibrinogen (I)->Fibrin p-Nitroaniline (pNA) p-Nitroaniline (pNA) S-2238->p-Nitroaniline (pNA) Releases Colorimetric Signal (405 nm) Colorimetric Signal (405 nm) p-Nitroaniline (pNA)->Colorimetric Signal (405 nm) Va Va V->Va Va->Xa VIIIa VIIIa VIII->VIIIa VIIIa->IXa

Caption: The Coagulation Cascade and the Role of the S-2238 Assay.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents (Buffer, Thrombin, S-2238 dilutions) add_thrombin Add Thrombin to Microplate Wells prep_reagents->add_thrombin add_substrate Add S-2238 Dilutions add_thrombin->add_substrate incubate Incubate at 37°C add_substrate->incubate read_absorbance Read Absorbance at 405 nm (Kinetic) incubate->read_absorbance calculate_velocity Calculate Initial Velocity (V₀) read_absorbance->calculate_velocity plot_data Plot V₀ vs. [S-2238] calculate_velocity->plot_data determine_optimal Determine Optimal [S-2238] plot_data->determine_optimal

Caption: Workflow for Determining Optimal S-2238 Concentration.

Troubleshooting Logic

troubleshooting_logic start Low Thrombin Activity Observed check_substrate Is [S-2238] in Optimal Range? start->check_substrate optimize_substrate Perform Substrate Titration (Protocol 1) check_substrate->optimize_substrate No check_ph Is Buffer pH Correct (7.4-8.4)? check_substrate->check_ph Yes end Problem Resolved optimize_substrate->end adjust_ph Prepare Fresh Buffer and Verify pH check_ph->adjust_ph No check_enzyme Is Thrombin Active? check_ph->check_enzyme Yes adjust_ph->end new_enzyme Use Fresh Thrombin Aliquot check_enzyme->new_enzyme No check_inhibitors Suspect Inhibitors in Sample? check_enzyme->check_inhibitors Yes new_enzyme->end purify_sample Consider Sample Purification check_inhibitors->purify_sample Yes check_inhibitors->end No purify_sample->end

Caption: Troubleshooting Flowchart for Low Thrombin Activity.

References

Validation & Comparative

Navigating Factor Xa Quantification: A Comparative Guide to Chromogenic and Clot-Based Assays for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in clinical research involving the coagulation cascade, the accurate measurement of Factor Xa (FXa) activity is paramount. This guide provides a comprehensive comparison of the widely utilized chromogenic assays, exemplified by the S-2222 substrate, and traditional clot-based methods for FXa quantification. We present a detailed examination of their underlying principles, performance characteristics, and experimental protocols to aid in the selection of the most appropriate assay for your research needs.

Principle of Detection: A Tale of Two Methodologies

The quantification of FXa activity in clinical research predominantly relies on two distinct analytical principles: chromogenic and clot-based assays.

Chromogenic Assays: These assays utilize a synthetic substrate, such as S-2222, which mimics the natural substrate of FXa. The substrate consists of a short peptide sequence coupled to a chromophore, typically para-nitroaniline (pNA). In the presence of FXa, the enzyme cleaves the peptide sequence, releasing the pNA molecule. The released pNA imparts a yellow color to the solution, and the rate of color development, measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity in the sample.[1]

Clot-Based Assays: These traditional methods assess the ability of FXa to participate in the coagulation cascade, culminating in the formation of a fibrin (B1330869) clot. In these assays, a plasma sample is incubated with reagents that initiate the coagulation cascade, and the time to clot formation is measured. The clotting time is inversely proportional to the activity of the coagulation factors, including FXa.

Performance Characteristics: A Head-to-Head Comparison

The choice between a chromogenic and a clot-based assay often depends on the specific requirements of the clinical research, including the need for high precision, sensitivity, or a more global assessment of coagulation. The following table summarizes the key performance characteristics of each method.

Performance CharacteristicChromogenic Assays (e.g., S-2222)Clot-Based Assays
Principle Enzymatic cleavage of a synthetic chromogenic substrateMeasurement of time to fibrin clot formation
Specificity High for Factor XaMeasures overall clotting function, susceptible to interferences
Linearity Excellent (r² > 0.99)[2]Generally lower compared to chromogenic assays
Precision (CV%) Good (Intra-assay CV: <5%, Inter-assay CV: <10%)[3]Variable, can be higher than chromogenic assays
Sensitivity HighModerate
Limit of Detection (LOD) Low (e.g., 0.011 IU/mL for an anti-FXa assay)[2]Higher than chromogenic assays
Limit of Quantification (LOQ) Low (e.g., 0.037 IU/mL for an anti-FXa assay)[2]Higher than chromogenic assays
Throughput Amenable to high-throughput automationGenerally lower throughput
Interferences Less susceptible to interfering substances in plasmaAffected by other coagulation factors, inhibitors, and sample turbidity

Experimental Protocols

Chromogenic Factor Xa Activity Assay using S-2222 Substrate

This protocol provides a general framework for determining FXa activity in plasma samples. Reagent concentrations and incubation times may require optimization depending on the specific application and reagents used.

Materials:

  • S-2222 chromogenic substrate

  • Factor Xa-deficient plasma

  • Tris buffer (pH 8.3)

  • Bovine Factor Xa standard

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

Procedure:

  • Reagent Preparation:

    • Reconstitute the S-2222 substrate according to the manufacturer's instructions to a final concentration of approximately 2 mM in Tris buffer.

    • Prepare a series of Factor Xa standards by diluting the bovine Factor Xa stock in Tris buffer to concentrations ranging from 0 to 1 nkat/mL.

  • Sample Preparation:

    • Dilute the test plasma sample in Tris buffer. The dilution factor will depend on the expected FXa activity.

  • Assay Procedure:

    • Pipette 50 µL of each standard and diluted plasma sample into separate wells of the 96-well microplate.

    • Add 100 µL of pre-warmed (37°C) Tris buffer to each well.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the pre-warmed S-2222 substrate solution to each well.

  • Measurement:

    • Immediately place the microplate in a microplate reader and measure the change in absorbance at 405 nm over time (kinetic measurement).

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA/min) for each standard and sample.

    • Construct a standard curve by plotting the ΔA/min of the standards against their known concentrations.

    • Determine the FXa activity in the plasma samples by interpolating their ΔA/min values on the standard curve.

Visualizing the Mechanisms

To further elucidate the principles behind these assays, the following diagrams illustrate the Factor Xa signaling pathway and the experimental workflow of a chromogenic assay.

FactorXa_Pathway cluster_prothrombinase Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Fibrin Fibrin Clot Thrombin->Fibrin Cleavage Fibrinogen Fibrinogen FXa Factor Xa Prothrombinase Prothrombinase Complex FXa->Prothrombinase FVa Factor Va FVa->Prothrombinase Prothrombinase->Thrombin Cleavage

Caption: The central role of Factor Xa in the coagulation cascade.

Chromogenic_Assay_Workflow Start Start Prepare Prepare Reagents (S-2222, Buffer, Standards) Start->Prepare Sample Prepare Plasma Sample (Dilution) Start->Sample Incubate Incubate Sample/Standards at 37°C Prepare->Incubate Sample->Incubate AddSubstrate Add S-2222 Substrate Incubate->AddSubstrate Measure Measure Absorbance at 405 nm (Kinetic) AddSubstrate->Measure Analyze Analyze Data (Standard Curve, Calculate Activity) Measure->Analyze End End Analyze->End

Caption: Experimental workflow of a chromogenic Factor Xa assay.

Conclusion: Selecting the Right Tool for the Job

Both chromogenic and clot-based assays provide valuable information on Factor Xa activity. Chromogenic assays, with their high specificity, precision, and suitability for automation, are often the preferred method for quantitative analysis of FXa in large-scale clinical research and for monitoring specific FXa inhibitors. Clot-based assays, while less specific, offer a more global assessment of the coagulation process, which can be advantageous in certain clinical scenarios. Ultimately, the choice of assay should be guided by the specific research question, the required level of analytical performance, and the available laboratory resources. This guide provides the foundational knowledge to make an informed decision for your clinical research endeavors.

References

A Comparative Guide to Chromogenic Substrates for Thrombin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of chromogenic substrates used for the quantification of thrombin activity. While direct, publicly available quantitative performance data for S-22153 is limited, this document outlines the key characteristics of commonly used alternative substrates, providing a framework for empirical comparison. The guide includes a detailed experimental protocol for determining and comparing the kinetic parameters of various chromogenic substrates, alongside visualizations of the coagulation cascade and the experimental workflow.

Introduction to Thrombin and Chromogenic Substrates

Thrombin is a serine protease that plays a pivotal role in the blood coagulation cascade, converting fibrinogen to fibrin (B1330869) to form a stable blood clot. The enzymatic activity of thrombin is a critical parameter in hemostasis research and clinical diagnostics. Chromogenic substrates are synthetic peptides that mimic the natural cleavage site of an enzyme. When cleaved by the target enzyme, a chromophore, typically para-nitroaniline (pNA), is released, resulting in a color change that can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the enzymatic activity.

Comparison of Chromogenic Thrombin Substrates

A direct quantitative comparison of this compound with other substrates is challenging due to the lack of publicly available kinetic data for this compound. However, we can compare the specifications of several well-characterized chromogenic substrates for thrombin.

SubstratePeptide SequenceMolecular WeightKinetic Parameters (for Human Thrombin)
This compound Not Publicly AvailableNot Publicly AvailableK_m_ and V_max_ not publicly available.
S-2238 H-D-Phe-Pip-Arg-pNA625.6 g/mol [1]K_m_ = 7 µM, V_max_ = 1.7 µmol/min/NIH unit[2]
Chromozym TH Tos-Gly-Pro-Arg-pNA733.2 g/mol Sensitive to thrombin, but specific kinetic values are not readily available in the reviewed literature.[3]
Thrombin Generation Substrate β-Ala-Gly-Arg-pNA542.54 g/mol K_m_ = 1.95 mM, k_cat_ = 1.91 s⁻¹

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here is for comparative purposes and should be confirmed under specific experimental settings.

Signaling Pathway: The Blood Coagulation Cascade

The following diagram illustrates the central role of thrombin in the final common pathway of the blood coagulation cascade.

Caption: The blood coagulation cascade.

Experimental Protocol: Kinetic Analysis of Chromogenic Thrombin Substrates

This protocol outlines a method to determine and compare the Michaelis-Menten constant (K_m_) and maximum reaction velocity (V_max_) for different chromogenic thrombin substrates.

Materials:

  • Purified human α-thrombin

  • Chromogenic substrates (this compound and alternatives)

  • Tris-HCl buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • 96-well microplate

  • Microplate reader with a 405 nm filter

  • p-Nitroaniline (pNA) standard solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of human α-thrombin in Tris-HCl buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-5 nM).

    • Prepare stock solutions of each chromogenic substrate in sterile distilled water.

    • Prepare a series of dilutions of each substrate in Tris-HCl buffer to cover a range of concentrations (e.g., from 0.1 to 10 times the expected K_m_).

    • Prepare a standard curve of pNA in the assay buffer to convert absorbance units to moles of pNA released.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of each substrate dilution in triplicate.

    • Add a fixed volume of Tris-HCl buffer to each well.

    • Initiate the reaction by adding a fixed volume of the thrombin solution to each well. The final reaction volume should be consistent across all wells (e.g., 200 µL).

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance (ΔAbs/min) to the rate of pNA formation (µmol/min) using the pNA standard curve.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the K_m_ and V_max_ for each substrate.

    Michaelis-Menten Equation: V₀ = (V_max_ * [S]) / (K_m_ + [S])

Experimental Workflow

The following diagram illustrates the workflow for the comparative kinetic analysis of chromogenic thrombin substrates.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_comparison Comparison Reagents Prepare Reagents (Thrombin, Substrates, Buffer) Substrate_Dilutions Prepare Substrate Dilutions Reagents->Substrate_Dilutions pNA_Standard Prepare pNA Standard Curve Reagents->pNA_Standard Plate_Setup Set up 96-well Plate (Substrates + Buffer) Substrate_Dilutions->Plate_Setup Initial_Velocity Calculate Initial Velocity (V₀) pNA_Standard->Initial_Velocity Reaction_Start Initiate Reaction (Add Thrombin) Plate_Setup->Reaction_Start Data_Acquisition Measure Absorbance at 405 nm (Kinetic Read) Reaction_Start->Data_Acquisition Data_Acquisition->Initial_Velocity MM_Plot Plot V₀ vs. [S] Initial_Velocity->MM_Plot Kinetic_Parameters Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Parameters Compare_Km Compare Km values (Substrate Affinity) Kinetic_Parameters->Compare_Km Compare_Vmax Compare Vmax values (Maximum Turnover Rate) Kinetic_Parameters->Compare_Vmax Conclusion Draw Conclusions on Substrate Performance Compare_Km->Conclusion Compare_Vmax->Conclusion

Caption: Workflow for kinetic comparison.

Conclusion

The selection of a suitable chromogenic substrate is critical for the accurate measurement of thrombin activity. While this guide provides a framework for comparing this compound with other commercially available substrates, the absence of specific kinetic data for this compound necessitates empirical evaluation. By following the detailed experimental protocol provided, researchers can determine the kinetic parameters of this compound and other substrates in their specific assay systems. This will enable an objective comparison of their performance based on substrate affinity (K_m_) and catalytic efficiency (V_max_), allowing for the selection of the most appropriate substrate for their research or diagnostic needs.

References

A Researcher's Guide: Chromogenic vs. Fluorescent Substrates for Plasmin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of plasmin activity is critical for understanding fibrinolysis and related pathological conditions. Plasmin, a serine protease, is the primary enzyme responsible for dissolving fibrin (B1330869) clots. Its activity can be quantified using various methods, with chromogenic and fluorescent peptide substrates being the most common. This guide provides an objective comparison of the widely used chromogenic substrate S-2251 and common fluorescent substrates, supported by experimental data and protocols to aid in selecting the appropriate tool for your research needs.

Principle of Detection

S-2251 (Chromogenic Substrate): The assay principle for S-2251 (H-D-Val-Leu-Lys-p-Nitroaniline) is based on a colorimetric reaction.[1][2] Plasmin specifically cleaves the peptide bond C-terminal to the lysine (B10760008) residue, releasing the chromophore p-Nitroaniline (pNA).[3] The rate of pNA release, measured by the increase in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[3]

Fluorescent Substrates: These substrates typically consist of a plasmin-specific peptide sequence (e.g., H-D-Val-Leu-Lys) conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-trifluoromethylcoumarin (AFC).[4][5] In their intact state, the fluorescence of the fluorophore is quenched. Upon cleavage by plasmin, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase is monitored at specific excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm for AMC) and is proportional to plasmin activity.[4][6][7]

Quantitative Performance Comparison

The choice between a chromogenic and a fluorescent substrate often depends on the specific requirements of the experiment, such as sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics.

FeatureS-2251 (Chromogenic)Fluorescent Substrates (e.g., D-Val-Leu-Lys-AMC)
Detection Method Absorbance (Colorimetric)Fluorescence
Wavelength 405 nmEx/Em: ~360-380 nm / ~440-460 nm (AMC)[4][6][7]
Sensitivity Lower; detects <10⁻¹¹ mol of plasmin[8]Higher; can detect as little as 10⁻⁵ CTA units of plasmin[9]
Michaelis Constant (Km) ~0.3 mM (for human plasmin)[3]~0.1-0.2 mM (for Boc-Val-Leu-Lys-MCA)[10]
Advantages Robust, highly reproducible, less interference from colored/fluorescent compounds, simple instrumentation (spectrophotometer).[1][8][11]High sensitivity, wider dynamic range, suitable for high-throughput screening and low-volume assays.[9][12]
Disadvantages Lower sensitivity compared to fluorescent methods.Susceptible to interference from fluorescent compounds, inner filter effect at high concentrations, requires a fluorometer.[13]

Experimental Methodologies

Detailed and validated protocols are essential for generating reliable and reproducible data. Below are representative protocols for both S-2251 and a generic fluorescent substrate assay.

Protocol 1: Plasmin Activity Assay using S-2251

This protocol is based on the principles outlined by Chromogenix.[3][14]

1. Reagent Preparation:

  • Assay Buffer: 0.05 M Tris buffer, pH 7.4.

  • S-2251 Stock Solution: Reconstitute lyophilized S-2251 (25 mg vial) in sterile water to a concentration of 3 mM.[3] Store at 2-8°C for up to 6 months.[3][15]

  • Plasmin Standard: Prepare a series of dilutions of a calibrated human plasmin standard in the assay buffer.

  • Sample Preparation: Dilute plasma or purified samples in the assay buffer to ensure the final activity falls within the linear range of the standard curve.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of sample or plasmin standard to each well.

  • Pre-warm the plate and the S-2251 working solution to 37°C.

  • To initiate the reaction, add 50 µL of 3 mM S-2251 working solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Read the change in absorbance at 405 nm (ΔA405/min) in kinetic mode for 5-10 minutes.

  • Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and stop the reaction by adding 25 µL of 50% acetic acid. Read the final absorbance at 405 nm.

3. Data Analysis:

  • Calculate the rate of substrate hydrolysis (ΔA405/min) for each sample.

  • Generate a standard curve by plotting the ΔA405/min versus the concentration of the plasmin standards.

  • Determine the plasmin activity in the samples by interpolating their reaction rates from the standard curve.

Protocol 2: Plasmin Activity Assay using a Fluorescent Substrate (D-Val-Leu-Lys-AMC)

This protocol is a generalized procedure based on commercially available kits.

1. Reagent Preparation:

  • Assay Buffer: Typically a Tris or HEPES-based buffer, pH 7.4-8.0, provided in commercial kits.

  • Fluorescent Substrate Stock Solution: Dissolve D-Val-Leu-Lys-AMC in DMSO to create a 10 mM stock solution.[6]

  • Substrate Working Solution: Dilute the stock solution in assay buffer to a final concentration of 100-200 µM.

  • Plasmin Standard: Prepare a standard curve by serially diluting a plasmin standard in assay buffer.

2. Assay Procedure (96-well black plate format):

  • Add 50 µL of sample or plasmin standard to each well. Include a buffer-only well as a background control.

  • Add 50 µL of the substrate working solution to all wells to start the reaction.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) in kinetic mode for 15-30 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Protect the plate from light during incubation and measurement.

3. Data Analysis:

  • Subtract the background fluorescence from all readings.

  • Determine the rate of increase in fluorescence (ΔRFU/min) from the linear portion of the reaction curve for each well.

  • Plot the reaction rates of the plasmin standards against their concentrations to create a standard curve.

  • Calculate the plasmin activity in the samples from the standard curve.

Visualizing Pathways and Workflows

The Fibrinolytic Pathway

Plasmin is the central enzyme in the fibrinolytic system. Its generation from the zymogen plasminogen is tightly regulated by activators like tissue plasminogen activator (t-PA) and urokinase (u-PA), and its activity is controlled by inhibitors, primarily α2-antiplasmin.

Fibrinolytic_Pathway cluster_activation Activation cluster_action Action cluster_inhibition Inhibition Plg Plasminogen Plm Plasmin Plg->Plm + Fibrin Fibrin Clot Plm->Fibrin tPA t-PA tPA->Plg uPA u-PA uPA->Plg FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs PAI1 PAI-1 PAI1->tPA PAI1->uPA A2AP α2-Antiplasmin A2AP->Plm

The Fibrinolytic Pathway
Experimental Workflow: Substrate Comparison

A logical workflow is crucial for an unbiased comparison of the two substrate types. The following diagram illustrates the parallel processing of samples for analysis with both S-2251 and a fluorescent substrate.

Experimental_Workflow cluster_chromogenic Chromogenic Assay (S-2251) cluster_fluorescent Fluorescent Assay start Prepare Plasmin Standards & Samples C1 Add Samples/Standards to Clear Plate start->C1 F1 Add Samples/Standards to Black Plate start->F1 C2 Add S-2251 Substrate C1->C2 C3 Incubate at 37°C C2->C3 C4 Read Absorbance at 405 nm C3->C4 analysis Data Analysis & Performance Comparison C4->analysis F2 Add Fluorescent Substrate F1->F2 F3 Incubate at 37°C F2->F3 F4 Read Fluorescence (e.g., Ex/Em 360/450 nm) F3->F4 F4->analysis

References

A Comparative Guide to Chromogenic Substrates for Plasma Kallikrein and Related Serine Proteases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chromogenic substrates used for the enzymatic assay of plasma kallikrein and other key serine proteases involved in the coagulation and fibrinolytic systems. The focus is on the specificity and cross-reactivity of these substrates, offering a valuable resource for selecting the appropriate reagents for kinetic studies, inhibitor screening, and diagnostic assay development.

Introduction to Chromogenic Protease Assays

Chromogenic substrates are synthetic peptides designed to mimic the natural cleavage sites of specific proteases. These substrates are composed of a short amino acid sequence coupled to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the peptide bond, the colorless substrate releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzyme's activity. The specificity of the assay is largely determined by the amino acid sequence of the substrate.

Comparison of Chromogenic Substrates

This comparison focuses on the chromogenic substrate primarily used for plasma kallikrein, alongside common alternatives for other serine proteases. It is important to note that the initially requested product, "S-22153," could not be definitively identified and is likely a typographical error for S-2302 , a well-characterized substrate for plasma kallikrein. This guide will proceed with the analysis of S-2302 and its counterparts.

The following table summarizes the known specificities and cross-reactivities of several widely used chromogenic substrates. The data has been compiled from various sources, and direct comparative studies under identical conditions are limited. Kinetic parameters such as the Michaelis constant (Km) are provided where available, indicating the substrate concentration at which the reaction rate is half of the maximum. A lower Km value generally signifies a higher affinity of the enzyme for the substrate.

SubstratePrimary Target(s)Peptide SequenceKm with Primary TargetKnown Cross-Reactivity
S-2302 Plasma Kallikrein, Factor XIIaH-D-Pro-Phe-Arg-pNA0.2 mM (Human Plasma Kallikrein)[1]Factor XIa[2][3][4]
S-2222 Factor XaBz-Ile-Glu-Gly-Arg-pNA0.3 mM (Bovine Factor Xa)[5]Highly sensitive to Trypsin (Km = 0.02 mM)[5][6], sensitive to Subtilisin, Acrosin, and Factor XIIa. Insensitive to Factor IXa, Kallikrein, and Papain-like enzymes.[5][6]
S-2238 ThrombinH-D-Phe-Pip-Arg-pNA0.007 mM (Human Thrombin)[7][8], 0.009 mM (Bovine Thrombin)[7][8]Can be used to measure Prothrombin, Antithrombin, and Platelet Factor 3.[8][9]
S-2251 Plasmin, Streptokinase-activated PlasminogenH-D-Val-Leu-Lys-pNA0.3 mM (Human Plasmin)[10]Insensitive to Kallikrein and Urokinase.[10]

Experimental Protocols

General Protocol for Protease Activity Assay using a Chromogenic Substrate

This protocol provides a general framework for measuring the activity of a serine protease in a 96-well microplate format. Specific parameters such as buffer composition, pH, temperature, and substrate concentration should be optimized for each enzyme-substrate pair.

Materials:

  • Purified serine protease

  • Chromogenic substrate (e.g., S-2302)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl)

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Reconstitute the lyophilized chromogenic substrate in sterile water to create a stock solution (e.g., 1-4 mM).[6]

    • Dilute the protease to the desired concentration in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the diluted protease solution to the appropriate wells.

    • Include a blank control with 25 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction:

    • Add 25 µL of the chromogenic substrate stock solution to each well to start the reaction.

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank control from the sample rates to correct for any non-enzymatic substrate hydrolysis.

    • The enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 10,600 M⁻¹cm⁻¹ at 405 nm, though this can vary slightly with buffer conditions).

Mandatory Visualizations

Experimental Workflow for Chromogenic Protease Assay

experimental_workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer) assay_setup Assay Setup in 96-well plate (Buffer + Enzyme) reagent_prep->assay_setup reaction_init Reaction Initiation (Add Substrate) assay_setup->reaction_init measurement Kinetic Measurement (Absorbance at 405 nm over time) reaction_init->measurement data_analysis Data Analysis (Calculate Reaction Rate) measurement->data_analysis

Caption: Workflow of a typical chromogenic protease assay.

The Contact Activation Pathway (Intrinsic Pathway of Coagulation)

This diagram illustrates the activation cascade of the intrinsic pathway of blood coagulation, where plasma kallikrein plays a crucial role.

contact_activation_pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact with negatively charged surface Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein activated by FXIIa HMWK HMWK FXI Factor XI FXIIa->FXI activates Kallikrein->FXII reciprocal activation FXIa Factor XIa FXI->FXIa

Caption: The central role of plasma kallikrein in the contact activation pathway.

References

A Comparative Guide to the S-22153 Assay for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in research, and drug development, the accurate measurement of Factor Xa (FXa) activity is critical. The S-22153 assay, a chromogenic method, is a tool frequently employed for this purpose. This guide provides a comprehensive comparison of the this compound assay with its alternatives, focusing on reproducibility and precision, supported by experimental data and detailed protocols.

Understanding the this compound Assay and its Alternatives

The this compound assay is a laboratory test used to determine the activity of Factor Xa, a key enzyme in the blood coagulation cascade. This assay utilizes a specific chromogenic substrate, this compound, which is a short peptide chain linked to a color-releasing molecule (p-nitroaniline). When Factor Xa is present, it cleaves the substrate, releasing the colored compound. The intensity of the color, measured with a spectrophotometer, is directly proportional to the Factor Xa activity in the sample.

Alternatives to the this compound substrate for measuring Factor Xa activity include other chromogenic substrates such as S-2222 and S-2765. These substrates share a similar principle of action but may differ in their kinetic properties, specificity, and sensitivity, which can influence the precision and reproducibility of the assay.

Performance Comparison of Factor Xa Chromogenic Assays

For comparison, a detailed performance evaluation of an anti-Factor Xa assay for enoxaparin, which utilizes a chromogenic substrate, reported a coefficient of variation for repeatability (intra-assay precision) of 1.0% and for reproducibility (inter-assay precision) of 1.2%. While the specific substrate used was not mentioned, this demonstrates the high level of precision that can be achieved with chromogenic anti-Xa assays.

To provide a framework for comparison, the following table summarizes the performance of different chromogenic substrates based on available data. It is important to note that direct comparative data for this compound under identical conditions is limited.

Assay/SubstrateAnalyteIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Key Findings
Various Chromogenic Substrates (Methods A-E) Rivaroxaban (B1684504)Method A: 3.36 ± 2.19Method B: 2.02 ± 1.51Method C: 5.03 ± 4.79Method D: 2.81 ± 2.66Method E: 5.43 ± 4.64Not explicitly statedDifferences exist between assays, but can be reduced by mathematical modeling.[1]
Anti-Xa Chromogenic Assay Enoxaparin1.01.2Demonstrates high precision is achievable with this assay type.

Experimental Protocols

A detailed protocol for a chromogenic Factor Xa assay is provided below. This protocol is based on a typical procedure for such assays and can be adapted for use with the this compound substrate.

Principle

The chromogenic Factor Xa assay is based on the ability of Factor Xa to cleave a synthetic peptide substrate, resulting in the release of a chromophore (p-nitroaniline, pNA). The rate of pNA release, measured as the change in absorbance at 405 nm, is directly proportional to the Factor Xa activity in the sample.

Materials
  • Chromogenic Substrate this compound

  • Factor Xa

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 0.1% BSA)

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Incubator set to 37°C

  • Stop solution (e.g., 20% acetic acid)

Procedure
  • Reagent Preparation:

    • Reconstitute the this compound substrate according to the manufacturer's instructions to a final concentration of 1-2 mM.

    • Prepare a series of Factor Xa standards of known concentrations in Tris buffer.

    • Prepare test samples by diluting them in Tris buffer to fall within the range of the standard curve.

  • Assay Protocol:

    • Pipette 50 µL of Tris buffer into the wells of a 96-well microplate.

    • Add 25 µL of the Factor Xa standards or test samples to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 25 µL of the reconstituted this compound substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-15 minutes), during which the color develops.

    • Stop the reaction by adding 25 µL of the stop solution to each well.

    • Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (a well containing all reagents except the sample) from the absorbance of the standards and samples.

    • Plot a standard curve of absorbance versus Factor Xa concentration.

    • Determine the Factor Xa concentration in the test samples by interpolating their absorbance values on the standard curve.

Signaling Pathway and Experimental Workflow

The this compound assay measures the activity of Factor Xa, a crucial enzyme in the coagulation cascade. The diagram below illustrates the central role of Factor Xa in both the intrinsic and extrinsic pathways of blood coagulation.

Assay_Workflow start Start reagent_prep Reagent Preparation (Substrate, Standards, Samples) start->reagent_prep plate_loading Pipette Reagents into 96-well Plate reagent_prep->plate_loading pre_incubation Pre-incubate at 37°C plate_loading->pre_incubation reaction_initiation Add Substrate to Initiate Reaction pre_incubation->reaction_initiation incubation Incubate at 37°C (Color Development) reaction_initiation->incubation reaction_stop Add Stop Solution incubation->reaction_stop read_absorbance Measure Absorbance at 405 nm reaction_stop->read_absorbance data_analysis Data Analysis (Standard Curve, Concentration Calculation) read_absorbance->data_analysis end End data_analysis->end

References

Performance Evaluation of S-22153 in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the performance of the chromogenic substrate S-22153 for the quantification of Factor Xa (FXa) activity in plasma. Due to the limited availability of direct performance data for this compound in the public domain, this guide leverages data from studies on similar chromogenic substrates and anti-FXa assays to provide a comprehensive analytical framework. The information presented here is intended to assist researchers in designing and evaluating their own assays.

Comparative Performance of Chromogenic Substrates

Table 1: Performance Characteristics of Various Chromogenic Anti-Factor Xa Assays in Plasma

Performance MetricSubstrate/AssayAnalyteMatrixObserved ValueCitation
Limit of Quantification (LOQ) S-2222 & STA-Liquid Anti-XaFondaparinuxPlasma0.05 µg/mL[1]
Precision (CV%) Various (5 methods)Rivaroxaban (B1684504)Plasma2.02% - 5.43%[2]
Precision (CV%) Modified STA® Rotachrom®RivaroxabanPlasma10.0% - 19.1%[3]
Precision (CV%) Local anti-FXa reagentsRivaroxabanPlasma13.7% - 37.0%[3]
Linearity Range Fluorogenic Substrate (SN-7)Enoxaparin/TinzaparinPlasma0 - 0.4 U/mL[4]

Note: The performance of a chromogenic assay is dependent on various factors including the specific substrate, reagent composition, instrumentation, and the analyte being measured. The data in Table 1 is for illustrative purposes to provide a general understanding of the performance of similar assays.

Experimental Protocols

A detailed and optimized experimental protocol is fundamental for reliable and reproducible results. Below is a generalized protocol for a chromogenic anti-FXa assay in plasma, which can be adapted for use with this compound.

Principle of the Assay

The assay is based on the principle that Factor Xa cleaves the chromogenic substrate, releasing a chromophore (p-nitroaniline, pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the FXa activity in the sample. When measuring an FXa inhibitor, the residual FXa activity is inversely proportional to the concentration of the inhibitor.

Generalized Experimental Protocol
  • Sample Preparation:

    • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.

    • Store plasma samples at -80°C if not analyzed immediately.

  • Reagent Preparation:

    • Reconstitute this compound substrate according to the manufacturer's instructions to the desired final concentration.

    • Prepare a buffer solution (e.g., Tris-HCl buffer, pH 8.3) containing NaCl and a bovine serum albumin (BSA) to prevent non-specific binding.

    • Reconstitute purified Factor Xa to a known concentration in the assay buffer. The final concentration will depend on the specific application (direct FXa measurement or inhibitor quantification).

    • For inhibitor assays, prepare a series of calibrators and quality control samples by spiking known concentrations of the inhibitor into pooled normal human plasma.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of plasma sample (or calibrator/control) to each well.

    • Add 25 µL of the Factor Xa solution to each well and incubate for a defined period (e.g., 5 minutes) at 37°C. This step is for inhibitor measurement. For direct FXa measurement, this step is omitted.

    • Initiate the reaction by adding 25 µL of the pre-warmed this compound solution to each well.

    • Immediately measure the change in absorbance at 405 nm over time using a microplate reader at 37°C. The reading can be kinetic or endpoint.

    • For endpoint assays, stop the reaction after a fixed time by adding a stopping reagent (e.g., 2% acetic acid).

  • Data Analysis:

    • For kinetic assays, determine the rate of change in absorbance (ΔOD/min).

    • For endpoint assays, use the final absorbance reading.

    • Construct a calibration curve by plotting the known concentrations of the calibrators against their corresponding ΔOD/min or final OD.

    • Determine the concentration of the unknown samples by interpolating their results from the calibration curve.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Factor Xa Inhibition Assay

The following diagram illustrates a typical workflow for measuring the activity of a Factor Xa inhibitor in plasma using a chromogenic substrate like this compound.

G cluster_prep Sample & Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis p1 Citrated Plasma Sample a1 Pipette Plasma/Calibrators/QCs into 96-well plate p1->a1 p2 FXa Inhibitor Calibrators & QCs p2->a1 p3 Factor Xa Solution a2 Add Factor Xa Solution p3->a2 p4 This compound Substrate Solution a4 Add this compound Substrate p4->a4 p5 Assay Buffer p5->p3 p5->p4 a1->a2 a3 Incubate at 37°C a2->a3 a3->a4 a5 Measure Absorbance at 405 nm (Kinetic or Endpoint) a4->a5 d1 Calculate Rate of Reaction (ΔOD/min) a5->d1 d2 Construct Calibration Curve d1->d2 d3 Determine Unknown Concentrations d2->d3

Caption: Experimental workflow for a chromogenic anti-Factor Xa assay.

Signaling Pathway of Factor Xa Cleavage

The diagram below illustrates the enzymatic action of Factor Xa on the chromogenic substrate this compound.

G FXa Factor Xa (Enzyme) Complex Enzyme-Substrate Complex FXa->Complex S22153 This compound (Substrate) (Bz-Ile-Glu-Gly-Arg-pNA) S22153->Complex Complex->FXa releases Peptide Cleaved Peptide (Bz-Ile-Glu-Gly-Arg) Complex->Peptide cleaves to pNA p-Nitroaniline (Chromophore) (Yellow Color) Complex->pNA cleaves to

Caption: Enzymatic cleavage of this compound by Factor Xa.

References

A Comparative Guide: Correlating S-22153 Chromogenic Assay Results with Traditional Clotting Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of coagulation is paramount in hemostasis research and the development of anticoagulant therapies. While traditional clotting assays like Prothrombin Time (PT), activated Partial Thromboplastin Time (aPTT), and Thrombin Time (TT) have long been the standard, chromogenic substrate assays, such as the S-22153 assay, offer a more specific and often more sensitive alternative. This guide provides an objective comparison of the this compound assay with these conventional clotting assays, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical tool for their needs.

Principles of the Assays

The fundamental difference between the this compound assay and traditional clotting assays lies in their detection methods. Clotting assays measure the time to fibrin (B1330869) clot formation, a global assessment of the coagulation cascade's integrity. In contrast, the this compound assay is a chromogenic method that quantifies the activity of a specific enzyme, in this case, thrombin, by measuring the color change produced from the cleavage of the chromogenic substrate this compound. This specificity can be a significant advantage in dissecting complex coagulation pathways and monitoring targeted anticoagulant therapies.

Quantitative Data Comparison

The correlation between the this compound chromogenic assay and traditional clotting assays can vary depending on the clinical context, particularly the type of anticoagulant being monitored. The following tables summarize the correlation data from various studies.

Anticoagulant Monitored Chromogenic Assay Clotting Assay Correlation (r) Correlation Coefficient (r²) Key Findings
Direct Thrombin Inhibitors (e.g., Bivalirudin) Chromogenic Anti-IIaaPTT0.55[1][2]-Poor correlation observed. The chromogenic assay showed a stronger correlation with the drug dose.[1][2]
Direct Thrombin Inhibitors (e.g., Bivalirudin) Chromogenic Anti-IIaDilute Thrombin Time (dTT)0.92[1][2]-Strong correlation between the two specific assays for direct thrombin inhibitors.[1][2]
Oral Anticoagulant Therapy (Warfarin) Chromogenic Prothrombin (Factor II) AssayProthrombin Time (PT)Highly Significant Positive Correlation[3]-Good correlation, suggesting the chromogenic assay can be employed in this clinical setting.[3]
Patients with Lupus Anticoagulant on Warfarin Chromogenic Factor X (CFX)Factor II Clotting Assay0.92[4]-Excellent correlation, indicating utility in populations where PT/INR may be unreliable.[4]
Unfractionated Heparin (UFH) Anti-Xa AssayaPTTVariable (often <0.5)[5]<0.5[5]Poor correlation is frequently observed due to biological variables affecting the aPTT.[5][6]
Protein C Activity Chromogenic AssayClot-based aPTT Assay0.94[7]0.88[7]Good correlation, though the chromogenic assay demonstrated better specificity (97% vs. 93%).[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the this compound chromogenic assay and the standard clotting assays.

This compound Chromogenic Thrombin Assay Protocol

Principle: This assay measures the activity of thrombin by its ability to cleave the chromogenic substrate this compound (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline). The rate of p-nitroaniline (pNA) release, which is yellow, is measured spectrophotometrically at 405 nm and is directly proportional to the thrombin activity in the sample.

Materials:

  • Test plasma (platelet-poor plasma)

  • This compound chromogenic substrate

  • Thrombin calibrators and controls

  • Tris buffer (pH 8.4)

  • Spectrophotometer or automated coagulation analyzer capable of reading at 405 nm

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma by centrifuging citrated whole blood.

  • Reagent Preparation: Reconstitute this compound substrate and thrombin calibrators/controls according to the manufacturer's instructions.

  • Assay Reaction:

    • Pre-warm all reagents and samples to 37°C.

    • Pipette a specific volume of Tris buffer into a cuvette.

    • Add a defined volume of the test plasma or calibrator/control to the cuvette.

    • Initiate the reaction by adding a pre-warmed solution of this compound.

  • Measurement: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance at 405 nm over a defined period. The rate of change in absorbance (ΔOD/min) is calculated.

  • Calculation: The thrombin activity in the test sample is determined by comparing its ΔOD/min to a calibration curve generated using thrombin calibrators of known concentrations.

Prothrombin Time (PT) Assay Protocol

Principle: The PT assay evaluates the extrinsic and common pathways of the coagulation cascade. Tissue factor (thromboplastin) and calcium are added to plasma, and the time taken for a fibrin clot to form is measured.

Materials:

  • Test plasma (platelet-poor plasma)

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride (CaCl₂) solution (usually included in the PT reagent)

  • Coagulometer (mechanical or optical)

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.

  • Reagent Preparation: Reconstitute the PT reagent according to the manufacturer's instructions.

  • Assay Reaction:

    • Pre-warm the test plasma and PT reagent to 37°C.

    • Pipette a specific volume of test plasma into a cuvette.

    • Incubate for a defined period (e.g., 1-3 minutes) at 37°C.

    • Add a pre-warmed volume of the PT reagent to the cuvette to initiate clotting.

  • Measurement: The coagulometer detects the formation of a fibrin clot and records the time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay Protocol

Principle: The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. A contact activator (e.g., silica, kaolin) and phospholipids (B1166683) are added to the plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Materials:

  • Test plasma (platelet-poor plasma)

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride (CaCl₂) solution

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.

  • Reagent Preparation: Reconstitute the aPTT reagent and prepare the CaCl₂ solution as per the manufacturer's guidelines.

  • Assay Reaction:

    • Pre-warm the test plasma, aPTT reagent, and CaCl₂ solution to 37°C.

    • Pipette equal volumes of test plasma and aPTT reagent into a cuvette.

    • Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of contact factors.

    • Add a pre-warmed volume of CaCl₂ solution to the cuvette to start the clotting process.

  • Measurement: The time taken for a fibrin clot to form is recorded in seconds by the coagulometer.

Thrombin Time (TT) Assay Protocol

Principle: The TT assay specifically evaluates the final step of the coagulation cascade: the conversion of fibrinogen to fibrin by thrombin. A known concentration of thrombin is added to the plasma, and the time to clot formation is measured.

Materials:

  • Test plasma (platelet-poor plasma)

  • Thrombin reagent (bovine or human)

  • Coagulometer

Procedure:

  • Sample Preparation: Prepare platelet-poor plasma from citrated whole blood.

  • Reagent Preparation: Reconstitute the thrombin reagent to the desired concentration.

  • Assay Reaction:

    • Pre-warm the test plasma and thrombin reagent to 37°C.

    • Pipette a specific volume of test plasma into a cuvette.

    • Incubate for a short period (e.g., 1-2 minutes) at 37°C.

    • Add a pre-warmed volume of the thrombin reagent to the plasma to initiate clotting.

  • Measurement: The coagulometer measures the time in seconds for a fibrin clot to form.

Visualizing the Pathways and Workflows

To better understand the principles behind these assays, the following diagrams illustrate the coagulation cascade and a typical experimental workflow.

Caption: The Coagulation Cascade.

Assay_Workflow cluster_SamplePrep Sample Preparation cluster_Assay Assay Procedure cluster_Clotting Clotting Assays (PT, aPTT, TT) cluster_Chromogenic Chromogenic Assay (this compound) BloodCollection Whole Blood Collection (Sodium Citrate) Centrifugation Centrifugation BloodCollection->Centrifugation PPP Platelet-Poor Plasma (PPP) Centrifugation->PPP Incubation Incubation at 37°C PPP->Incubation ReagentPrep Reagent Preparation Reaction Initiate Reaction ReagentPrep->Reaction Incubation->Reaction Measurement Measurement Reaction->Measurement ClotDetection Clot Detection (Optical/Mechanical) Measurement->ClotDetection Clot-based Spectro Spectrophotometry (405 nm) Measurement->Spectro Chromogenic ClotTime Clotting Time (seconds) ClotDetection->ClotTime Absorbance Change in Absorbance (ΔOD/min) Spectro->Absorbance

Caption: General Experimental Workflow.

References

A Head-to-Head Comparison of Chromogenic Substrates for Plasmin and Plasminogen Activation: S-2251 vs. S-2403

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals in Hematology and Fibrinolysis

In the intricate cascade of the fibrinolytic system, the precise measurement of plasmin activity is paramount. Chromogenic substrates have emerged as indispensable tools for quantifying the activity of plasmin and its activators. This guide provides a detailed, data-driven comparison of two widely used chromogenic substrates: S-2251 and its successor, S-2403. Both substrates are designed for the determination of plasmin and streptokinase-activated plasminogen, crucial for research in thrombosis, hemostasis, and the development of thrombolytic therapies.

Product Overview

S-2251 and S-2403 are synthetic oligopeptide substrates that, when cleaved by plasmin, release the chromophore p-nitroaniline (pNA). The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the plasmin activity in the sample.

S-2251™ is a well-established and widely cited chromogenic substrate for plasmin.[1][2][3] Its chemical composition is H-D-Valyl-L-leucyl-L-lysine-p-Nitroaniline dihydrochloride.[4]

S-2403™ was developed as a more sensitive and faster alternative to S-2251.[5] Its chemical formula is L-Pyroglutamyl-L-Phenylalanyl-L-Lysine-p-Nitroaniline hydrochloride.[6][7][8]

Quantitative Performance Comparison

The efficiency of an enzyme substrate is best described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio represents the overall catalytic efficiency of the enzyme.

ParameterS-2251™S-2403™Advantage
Chemical Formula H-D-Val-Leu-Lys-pNA · 2HCl-
Molecular Weight 551.6 g/mol [4][9]561.0 g/mol [6][8]-
Target Enzyme Plasmin and Streptokinase-activated Plasminogen[2][4]Plasmin and Streptokinase-activated Plasminogen[6][7][10]-
Km (Plasmin) 3 x 10⁻⁴ mol/L[4]2.9 x 10⁻⁴ mol/L[6][11]S-2403™ (Slightly higher affinity)
kcat (Plasmin) Not explicitly stated in provided documents, Vmax is 0.5 x 10⁻⁶ mol/min · CU[4]92 s⁻¹[6][11]S-2403™ (Significantly faster turnover)
Km (Streptokinase-activated Plasminogen) 2 x 10⁻⁴ mol/L[4]3.0 x 10⁻⁴ mol/L[6][11]S-2251™ (Higher affinity)
kcat (Streptokinase-activated Plasminogen) Not explicitly stated in provided documents, Vmax is 1 x 10⁻⁶ mol/min · mL plasma[4]43 s⁻¹[6][11]S-2403™ (Significantly faster turnover)
Catalytic Efficiency (kcat/Km) LowerHigher[1][5]S-2403™
Selectivity Insensitive to kallikrein and urokinase.[4]Insensitive to plasma-kallikrein, thrombin, and FXa.[6][11]S-2403™ (Broader demonstrated insensitivity)

Experimental Protocols

The following are generalized protocols for the determination of plasminogen activator activity using S-2251™ or S-2403™. Researchers should optimize these protocols for their specific experimental conditions.

Reagent Preparation
  • Tris Buffer: 50 mM Tris-HCl, pH 7.4.

  • Substrate Stock Solution:

    • S-2251™: Reconstitute a 25 mg vial with sterile water to a concentration of 3-4 mmol/L. This solution is stable for at least 6 months at 2-8°C.[4]

    • S-2403™: Reconstitute a 25 mg vial with sterile water to a concentration of 3-8 mmol/L. This solution is stable for at least 6 months at 2-8°C.[6]

  • Plasminogen Solution: Reconstitute purified human plasminogen in a suitable buffer.

  • Streptokinase Solution: Prepare a stock solution of streptokinase in a suitable buffer.

Assay Procedure (Microplate Method)
  • Prepare Working Reagent: Mix the plasminogen solution and the chromogenic substrate (S-2251™ or S-2403™) solution. The final concentration of the substrate in the assay is typically in the range of the Km value.

  • Sample Preparation: Prepare serial dilutions of the test sample containing the plasminogen activator.

  • Reaction Initiation: In a microplate, add the test sample to the wells, followed by the working reagent to start the reaction.

  • Incubation: Incubate the microplate at 37°C.

  • Measurement: Read the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time (endpoint assay). For endpoint assays, a stopping reagent (e.g., 2% citric acid) can be added.

  • Data Analysis: The rate of change in absorbance (ΔA/min) is proportional to the plasmin activity. A standard curve can be generated using a known concentration of a plasminogen activator to quantify the activity in the test samples.

A detailed one-stage assay protocol for streptokinase activity using S-2251 or S-2403 is available and involves mixing a Glu-plasminogen and chromogenic substrate solution with the sample.[12] For determining the specific activity of streptokinase, purified streptokinase proteins can be added to a microtiter plate with S-2251 and plasminogen, with the hydrolysis of S-2251 measured at 405 nm over time.[13]

Visualizations

Signaling Pathway of Fibrinolysis

The following diagram illustrates the central role of plasmin in the fibrinolytic pathway and where chromogenic substrates like S-2251 and S-2403 are utilized for its measurement.

Fibrinolysis_Pathway Fibrinolysis Signaling Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin cleavage tPA t-PA tPA->Plasminogen activate uPA u-PA uPA->Plasminogen activate Streptokinase Streptokinase Streptokinase->Plasminogen activate Fibrin Fibrin (clot) Plasmin->Fibrin degrades ChromogenicSubstrate Chromogenic Substrate (S-2251 / S-2403) Plasmin->ChromogenicSubstrate cleaves FDPs Fibrin Degradation Products Fibrin->FDPs pNA p-Nitroaniline (pNA) (Yellow color, Abs @ 405nm) ChromogenicSubstrate->pNA

Diagram 1: Role of Plasmin in Fibrinolysis and its Detection.
Experimental Workflow for Plasmin Activity Assay

This diagram outlines the key steps in a typical chromogenic assay for measuring plasmin or plasminogen activator activity.

Experimental_Workflow Chromogenic Plasmin Activity Assay Workflow ReagentPrep 1. Reagent Preparation - Buffer - Substrate (S-2251/S-2403) - Plasminogen (if needed) - Sample ReactionSetup 2. Reaction Setup (in Microplate) - Add Sample - Add Working Reagent ReagentPrep->ReactionSetup Incubation 3. Incubation (37°C) ReactionSetup->Incubation Measurement 4. Spectrophotometric Measurement (Absorbance at 405nm) Incubation->Measurement DataAnalysis 5. Data Analysis - Calculate ΔA/min - Generate Standard Curve - Determine Enzyme Activity Measurement->DataAnalysis

Diagram 2: General Workflow for a Chromogenic Plasmin Assay.
Logical Comparison of Substrate Performance

The following diagram illustrates the decision-making process for selecting a chromogenic substrate based on experimental needs.

Substrate_Selection Substrate Selection Logic Start Start: Need to measure Plasmin activity HighSensitivity High Sensitivity & Fast Kinetics Required? Start->HighSensitivity StandardAssay Standard Assay or Existing Protocol? HighSensitivity->StandardAssay No SelectS2403 Choose S-2403 HighSensitivity->SelectS2403 Yes SelectS2251 Choose S-2251 StandardAssay->SelectS2251 Yes ConsiderBoth Evaluate both for specific application StandardAssay->ConsiderBoth No

Diagram 3: Decision Tree for Substrate Selection.

References

S-22153: A Comparative Review of a Melatonin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of S-22153's performance in relation to other melatonin (B1676174) receptor modulators, supported by experimental data.

This compound is a potent and specific antagonist of melatonin receptors, playing a crucial role in research aimed at understanding the physiological functions of melatonin.[1][2] Unlike factor Xa inhibitors, which are anticoagulants, this compound's mechanism of action is centered on the G-protein coupled melatonin receptors MT1 and MT2, which are integral to the regulation of circadian rhythms, sleep, and other physiological processes.[2][3] This guide provides a comparative analysis of this compound's performance with other melatonin receptor ligands, supported by available experimental data.

Comparative Performance and Binding Affinity

This compound demonstrates high affinity for both MT1 and MT2 melatonin receptors. The inhibitory constant (Ki) and the half-maximal effective concentration (EC50) values quantify its binding affinity and functional potency. A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency as an antagonist.

CompoundTypeKi (nM) for hMT1Ki (nM) for hMT2EC50 (nM) for hMT1EC50 (nM) for hMT2Cell Line
This compound Antagonist8.6, 16.36.0, 8.2194.6CHO, HEK
LuzindoleAntagonist15810.2--Human
AgomelatineAgonist0.1, 0.060.12, 0.27--CHO, HEK
RamelteonAgonist0.0140.112---
2-IodomelatoninAgonist0.028>5-fold selective for MT1---

Data sourced from MedChemExpress and other scientific literature.[1]

Experimental Protocols: In Vivo Assessment of Melatonin Antagonism

A key application of this compound has been to elucidate the role of melatonin in regulating circadian rhythms. A study in C3H mice demonstrated the ability of orally administered this compound to block the phase-advancing effects of exogenous melatonin.[4]

Objective: To determine if this compound can antagonize the chronobiotic effects of melatonin on the locomotor activity rhythm in mice.

Methodology:

  • Animal Model: C3H mice were used, which are known for their robust circadian rhythms.

  • Housing Conditions: Mice were housed in individual cages with running wheels under a constant light-dark cycle, followed by constant darkness to allow their activity rhythms to free-run.

  • Drug Administration:

    • Melatonin was injected at circadian time 10 (CT10), a time known to induce phase advances in the activity rhythm.

    • This compound was administered orally prior to the melatonin injection.

  • Data Collection: Locomotor activity was continuously recorded using the running wheels.

  • Analysis: The phase shifts in the onset of locomotor activity were calculated and compared between different treatment groups (vehicle, melatonin alone, this compound alone, and this compound plus melatonin).

Results: The study found that this compound by itself had no significant effect on the phase or period of the locomotor activity rhythm. However, when administered before melatonin, it completely blocked the phase-advancing effects of the melatonin injection.[4] This indicates that this compound is an effective melatonin receptor antagonist in vivo.

Visualizing the Mechanism and Experimental Workflow

To better understand the molecular interactions and experimental design, the following diagrams illustrate the melatonin signaling pathway and the workflow of the in vivo study.

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane MT1 MT1 Receptor G_protein Gi/Go Protein MT1->G_protein Activates MT2 MT2 Receptor MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Melatonin Melatonin Melatonin->MT1 Agonist Melatonin->MT2 Agonist S22153 This compound S22153->MT1 Antagonist S22153->MT2 Antagonist Physiological_Effects Physiological Effects (e.g., Circadian Rhythm Regulation) cAMP->Physiological_Effects

Caption: Melatonin signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_treatments Treatments at Circadian Time 10 start Start: C3H Mice acclimation Acclimation to Light-Dark Cycle start->acclimation free_run Constant Darkness (Free-running rhythm) acclimation->free_run grouping Divide into 4 Groups free_run->grouping group1 Group 1: Vehicle grouping->group1 Control group2 Group 2: Melatonin grouping->group2 group3 Group 3: this compound grouping->group3 group4 Group 4: this compound + Melatonin grouping->group4 monitoring Continuous Locomotor Activity Monitoring group1->monitoring group2->monitoring group3->monitoring group4->monitoring analysis Analyze Phase Shifts in Activity Onset monitoring->analysis results Results Comparison analysis->results

Caption: Workflow for assessing this compound's in vivo antagonist activity.

Conclusion

This compound is a valuable research tool for investigating the roles of melatonin receptors. Its high affinity and specific antagonism allow for the precise dissection of melatonin-mediated physiological processes. Compared to other melatonin receptor modulators, this compound's well-characterized antagonist profile makes it a standard for in vitro and in vivo studies. The experimental evidence robustly supports its function in blocking melatonin's effects on circadian rhythms, highlighting its potential for applications in chronobiology research.[2][4]

References

Validating S-22153 for use in a regulated environment

Author: BenchChem Technical Support Team. Date: December 2025

An important part of our commitment to accuracy is ensuring we have the correct information to fulfill your request. Our initial research did not yield any specific information for a product designated "S-22153" intended for use in a regulated scientific environment. It is possible that this is a typographical error.

To provide you with an accurate and relevant comparison guide, please verify the product name or provide any additional identifying information you may have. For example, is it a chromogenic substrate, an enzyme inhibitor, or another type of reagent?

Once the correct product is identified, we can proceed with a comprehensive comparison, including:

  • Identifying suitable alternatives for the specified application.

  • Gathering and presenting comparative performance data in clearly structured tables.

  • Detailing the experimental protocols used to generate the comparative data.

  • Creating illustrative diagrams of relevant pathways and workflows using Graphviz.

We look forward to your clarification and are ready to assist you in generating the detailed comparison guide you require.

Safety Operating Guide

Comprehensive Safety and Disposal Guide for S-22153

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Research, Scientific, and Drug Development Professionals

This document provides essential safety, handling, and disposal protocols for S-22153, a potent and selective melatonin (B1676174) receptor antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Chemical Identification and Properties

This compound (CAS No. 180304-07-8) is a research chemical identified as a melatonin receptor antagonist. The toxicological, physical, and chemical properties of this compound have not been fully investigated. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous.

PropertyData
Chemical Name N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
CAS Number 180304-07-8
Molecular Formula C₁₄H₁₇NOS
Molecular Weight 247.36 g/mol
Appearance Solid
Storage Store at -20°C for long-term storage.

Health Hazard Information

As the toxicological properties of this compound are not fully known, it is imperative to minimize exposure. The following are general precautionary measures:

  • Potential Routes of Exposure: Inhalation, ingestion, skin contact, and eye contact.

  • Symptoms of Exposure: Unknown. Assume that exposure may cause irritation to the skin, eyes, and respiratory tract. In case of any adverse symptoms after handling, seek immediate medical attention.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: A laboratory coat is required. Ensure that skin is not exposed.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if aerosolization is possible, a NIOSH-approved respirator is recommended.

Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring safety.

  • Handling:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke in the laboratory.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a cool, dry, and well-ventilated place.

    • Long-term storage is recommended at -20°C.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear appropriate PPE. For a solid spill, gently cover with an absorbent material to avoid dust generation. For a solution, absorb with an inert material (e.g., vermiculite, sand).

  • Collection: Carefully collect the absorbed material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by a thorough wash with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.

This compound Disposal Procedures

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be classified as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of this compound disposed of, as required by your institution and local regulations.

Experimental Protocol: Investigating Melatonin Receptor Antagonism

The following is a generalized in-vitro protocol to assess the antagonist activity of this compound at melatonin receptors (MT1 and MT2).

Objective: To determine the inhibitory concentration (IC₅₀) of this compound on melatonin-induced signaling in a cell-based assay.

Materials:

  • Cells expressing human MT1 or MT2 receptors (e.g., HEK293 or CHO cells).

  • Cell culture medium and supplements.

  • Melatonin.

  • This compound.

  • Assay buffer.

  • cAMP assay kit (as melatonin receptor activation typically leads to a decrease in intracellular cAMP).

Methodology:

  • Cell Culture: Culture the MT1 or MT2 expressing cells according to standard protocols.

  • Cell Plating: Seed the cells into a multi-well plate at a predetermined density and allow them to attach overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations.

    • Prepare a solution of melatonin at a concentration that elicits a sub-maximal response (e.g., EC₈₀).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the different concentrations of this compound to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Add the melatonin solution to the wells (except for the negative control).

    • Incubate for a further period to allow for receptor activation and subsequent change in intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

Signaling Pathway and Experimental Workflow

This compound acts as an antagonist at the MT1 and MT2 melatonin receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by melatonin, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin Receptor MT1 / MT2 Receptor Melatonin->Receptor Activates S22153 This compound (Antagonist) S22153->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Melatonin receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow start Start: Culture MT1/MT2 Expressing Cells plate Plate Cells in Multi-Well Plate start->plate prepare_S22153 Prepare Serial Dilutions of this compound plate->prepare_S22153 prepare_melatonin Prepare Melatonin Solution (EC80) add_S22153 Add this compound to Cells (Incubate) prepare_S22153->add_S22153 add_melatonin Add Melatonin to Cells (Incubate) prepare_melatonin->add_melatonin add_S22153->add_melatonin measure_cAMP Lyse Cells and Measure Intracellular cAMP add_melatonin->measure_cAMP analyze Data Analysis: Plot Dose-Response Curve measure_cAMP->analyze end Determine IC50 of this compound analyze->end

Caption: Workflow for determining the in-vitro antagonist activity of this compound.

Essential Safety and Operational Guidance for Handling S-22153

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and research, ensuring safe and efficient handling of chemical compounds is paramount. This document provides detailed procedural guidance for the personal protective equipment (PPE), handling, and disposal of S-22153, also identified as Acetamide, N-[2-(5-ethylbenzo[b]thien-3-yl)ethyl]- (CAS No. 1803-04-07-8).[1] this compound is a potent melatonin (B1676174) receptor antagonist.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory. These recommendations are based on general safety protocols for handling potent solid chemical compounds in a laboratory setting.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Face ShieldRecommended when there is a significant risk of splashes or dust generation.
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.
Body Protection Lab CoatA standard laboratory coat should be worn to prevent skin contact.
Protective ClothingFor larger quantities or when significant dust generation is anticipated, consider additional protective clothing to prevent skin exposure.[2]
Respiratory Protection Fume Hood / VentilationHandle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
RespiratorIf a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is recommended.[2]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly donned. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing and Transfer: When weighing or transferring the solid compound, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Use dedicated spatulas and weighing boats. Do not return unused material to the original container.

  • Hygiene: After handling, wash hands thoroughly with soap and water.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Conditions: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. For short-term storage, 4°C for up to 2 years is acceptable. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

  • Incompatibilities: Avoid storage with strong oxidizing agents.[2]

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these step-by-step procedures to ensure safety and environmental compliance.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Containment: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and dispose of the cleaning materials as hazardous waste.

  • Personal Contamination: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan:

  • Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and appropriate container. Do not mix with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) office.

  • Licensed Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere to all federal, state, and local regulations for hazardous waste disposal.[4]

  • Environmental Protection: Do not dispose of this compound down the drain or in the general trash, as this can lead to environmental contamination.[5]

Experimental Workflow and Safety Diagram

The following diagrams illustrate the logical workflow for safely handling this compound and the decision-making process for appropriate PPE selection.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling transfer Transfer to Reaction Vessel weigh->transfer dissolve Prepare Solution transfer->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate Proceed to Cleanup dispose Dispose of Waste decontaminate->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash

Caption: Workflow for Safe Handling of this compound.

PPE_Decision_Tree cluster_ppe Mandatory PPE cluster_additional_ppe Additional PPE Based on Risk start Handling this compound? goggles Safety Goggles start->goggles gloves Nitrile Gloves start->gloves lab_coat Lab Coat start->lab_coat risk_assessment Risk of Splash or High Dust? lab_coat->risk_assessment face_shield Face Shield risk_assessment->face_shield Yes respirator Respirator risk_assessment->respirator Yes end Proceed with Handling risk_assessment->end No face_shield->end respirator->end

Caption: PPE Selection Decision Tree for this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-22153
Reactant of Route 2
Reactant of Route 2
S-22153

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.